Methyl 3-(4-fluorophenyl)prop-2-ynoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGVUTFSIPIPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224497 | |
| Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42122-44-1 | |
| Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42122-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001224497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(4-fluorophenyl)prop-2-ynoate | |
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Foundational & Exploratory
Technical Monograph: Methyl 3-(4-fluorophenyl)prop-2-ynoate
Executive Summary
Methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS: 42122-44-1) is a specialized alkynyl ester intermediate critical to modern medicinal chemistry. Characterized by an electron-deficient alkyne core flanked by a lipophilic fluorophenyl group and a reactive methyl ester, this compound serves as a high-value "linchpin" scaffold. It is extensively utilized in the synthesis of polysubstituted heterocycles—specifically isoxazoles, triazoles, and pyrazoles—which function as pharmacophores in oncology (e.g., Aurora kinase inhibitors) and immunology (e.g., ROR
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound combines the steric and electronic modulation of a para-fluorine substituent with the high electrophilicity of a conjugated alkynyl ester.
Nomenclature & Identification[1][2][3][4]
-
IUPAC Name: this compound[1]
-
Common Synonyms: Methyl 3-(4-fluorophenyl)propiolate; Methyl (4-fluorophenyl)acetylenecarboxylate
-
SMILES: COC(=O)C#CC1=CC=C(F)C=C1
Physical Properties Table[4]
| Property | Value / Description | Note |
| Molecular Formula | C | |
| Molecular Weight | 178.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 86 – 91 °C | Sharp melting range indicates high crystallinity.[1] |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Sparingly soluble in water; hydrolyzes in strong base. |
| Electronic Character | Michael Acceptor / Dipolarophile | Activated by ester conjugation.[4] |
| Fluorine Effect | Increases metabolic stability vs. non-fluorinated analog.[4] |
Part 2: Synthetic Routes & Methodology
The most robust synthesis of this compound is the Sonogashira Cross-Coupling . This method is preferred over direct esterification of the acid due to the availability of aryl halides and the mild conditions that preserve the alkyne unsaturation.
Protocol: Sonogashira Coupling
Reaction: 1-Bromo-4-fluorobenzene + Methyl Propiolate
Reagents & Stoichiometry[4][5][6]
-
Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)
-
Alkyne Source: Methyl propiolate (1.2 equiv)
-
Catalyst: Pd(PPh
) Cl (2–5 mol%) -
Co-Catalyst: CuI (1–3 mol%)
-
Base/Solvent: Triethylamine (Et
N) or Diisopropylamine (DIPA) in THF (degassed).[4]
Step-by-Step Methodology
-
Inerting: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.
-
Charging: Add Pd(PPh
) Cl , CuI, and 1-Bromo-4-fluorobenzene. -
Solvation: Add degassed THF and the amine base (Et
N). -
Addition: Dropwise add Methyl Propiolate via syringe at 0°C to prevent homocoupling (Glaser coupling) of the alkyne.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:1).[4]
-
Workup: Filter through a celite pad to remove Pd/Cu residues.[4] Wash with brine.[4] Dry organic layer over MgSO
.[4] -
Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient.[4]
Critical Control Point: Methyl propiolate is volatile and a lachrymator.[4] Handle in a fume hood. The order of addition (alkyne last) is crucial to minimize homocoupling side products.[4]
Visualization: Synthesis Workflow
Figure 1: Catalytic cycle depicting the Pd/Cu-mediated coupling of aryl halides with methyl propiolate.
Part 3: Reactivity & Mechanistic Insights[6]
The chemical utility of this compound stems from its polarized triple bond . The ester group withdraws electron density, making the
1,3-Dipolar Cycloaddition (Click Chemistry)
This is the primary application in drug discovery. The compound acts as a dipolarophile .[4]
-
Reaction: Reacts with Azides (R-N
) or Nitrile Oxides.[4] -
Product: 1,4-disubstituted-1,2,3-triazoles or isoxazoles.
-
Mechanism: Thermal [3+2] cycloaddition.[4][7] The regioselectivity is often controlled by the steric bulk of the ester and the electronic effects of the fluorine, typically favoring the 1,4-isomer in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Michael Addition (Conjugate Addition)
Nucleophiles (amines, thiols, alkoxides) attack the
-
Regioselectivity: Attack occurs exclusively at the C3 position (beta to the ester) due to resonance stabilization of the intermediate enolate.
-
Utility: Synthesis of
-amino acrylates or thio-acrylates.[4]
Visualization: Reactivity Pathways
Figure 2: The electrophilic alkyne core allows for divergent synthesis of distinct heterocyclic classes.
Part 4: Applications in Drug Discovery[9]
The "Fluorine Effect"
The inclusion of the para-fluorine atom is not arbitrary. In medicinal chemistry, this substitution serves three specific functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated oxidation at the para position, a common metabolic soft spot.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (
), improving membrane permeability without significant steric penalty compared to a methyl group.[4] -
Electronic Tuning: The electronegativity of fluorine modulates the pKa of neighboring functional groups in the final pharmacophore.[4]
Case Study: Kinase Inhibitors
Research into Aurora kinase B inhibitors has utilized this scaffold to construct the core binding motif.[4] The alkyne is converted into a heterocycle that mimics the ATP purine ring, while the fluorophenyl group occupies the hydrophobic pocket of the enzyme, enhancing binding affinity through
Part 5: Handling, Stability & Safety
Stability[9][10][11][12]
-
Storage: Store at 2–8°C. The compound is stable as a solid but can polymerize or hydrolyze in solution if exposed to heat or strong acids/bases for prolonged periods.[4]
-
Light Sensitivity: Protect from light to prevent potential photo-induced isomerization or degradation.[4]
Safety Profile (GHS Classifications)
-
Signal Word: Warning
-
PPE: Nitrile gloves, safety goggles, and use within a certified chemical fume hood.
References
-
Chinchilla, R., & Nájera, C. (2011).[4][10] Recent advances in Sonogashira reactions.[4][10] Chemical Society Reviews.[4][10] (Review of catalytic cycles applicable to aryl propiolates). [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine.[4] [Link]
-
Jiang, B., et al. (2020).[4] Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)... as novel RORγt inverse agonists.[11] Bioorganic & Medicinal Chemistry Letters.[4] (Application in drug design). [Link]
Sources
- 1. methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | C10H9FO2 | CID 958751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-(4-fluorophenyl)propiolate | 42122-44-1 [sigmaaldrich.com]
- 3. 42122-44-1|Methyl 3-(4-fluorophenyl)propiolate|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Strategic Selection of Precursors for Methyl 3-(4-fluorophenyl)prop-2-ynoate
Executive Summary
Methyl 3-(4-fluorophenyl)prop-2-ynoate is a critical electrophilic alkyne intermediate, widely utilized in the synthesis of fluorinated heterocycles (e.g., pyrazoles, pyrimidines) for pharmaceutical applications. Its structure combines an electron-withdrawing ester group with a fluorine-substituted aryl ring, creating a highly reactive Michael acceptor.
This guide analyzes the starting materials required for its synthesis, prioritizing the Sonogashira Cross-Coupling strategy due to its reliability in laboratory and pilot-scale settings. We will also address the "Inverse" strategy (alkynyl-lithiation) for scenarios where methyl propiolate stability is a concern.
Part 1: Retrosynthetic Logic & Precursor Classes
To select the correct starting materials, one must understand the bond-formation strategy. There are two primary disconnection approaches:
-
Route A (The Standard): Disconnection at the
bond. -
Route B (The Nucleophilic Alkyne): Disconnection at the
bond.
Visualization: Retrosynthetic Analysis
Figure 1: Retrosynthetic breakdown showing the two primary pathways to the target ester.[7]
Part 2: Detailed Starting Materials (Route A - Recommended)
This section details the specific grades and handling requirements for the Sonogashira route, which is the most direct method for research applications.
The Aryl Electrophile
-
Compound: 1-Iodo-4-fluorobenzene (CAS: 352-34-1)
-
Why Iodide? While the bromide analogue (1-bromo-4-fluorobenzene) is cheaper, the iodide is significantly more reactive in oxidative addition to Pd(0). This allows for milder reaction temperatures (Room Temp vs. Reflux), which is critical to prevent the polymerization of the sensitive methyl propiolate partner.
-
Purity Requirement: >98%. Traces of sulfur or free iodine can poison the Pd catalyst.
The Alkyne Partner
-
Compound: Methyl Propiolate (CAS: 922-67-8)
-
Critical Handling: This is the "weak link" in the synthesis. It is electron-deficient and serves as a potent Michael acceptor.
-
Stability: It can polymerize or hydrolyze if the reaction medium is too basic or contains excess water.
-
Stoichiometry: Use a slight excess (1.2 – 1.5 equiv) to account for homocoupling side reactions (Glaser coupling) or volatilization.
-
-
Safety: Severe lachrymator. Handle only in a fume hood.
The Catalyst System[3][7][8][9]
-
Pre-catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].
-
Function: Reduces in situ to the active Pd(0) species. Air-stable compared to Pd(PPh₃)₄.
-
-
Co-catalyst: Copper(I) Iodide (CuI).[3]
-
Function: Activates the terminal alkyne via formation of a Copper-acetylide intermediate, accelerating the transmetallation step.
-
Purity: Must be off-white/tan. Green or brown CuI indicates oxidation to Cu(II), which will cause oxidative homocoupling of the alkyne (dimerization) rather than the desired cross-coupling.
-
Base & Solvent[3][7][10]
-
Base: Triethylamine (TEA) or Diisopropylamine.
-
Role: Neutralizes the HI byproduct and facilitates Cu-acetylide formation.
-
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).
-
Requirement:Anhydrous and Degassed. Oxygen promotes homocoupling; water promotes ester hydrolysis.
-
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of this compound via Sonogashira Coupling.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1-Iodo-4-fluorobenzene | 222.00 | 1.0 | Limiting Reagent |
| Methyl Propiolate | 84.07 | 1.2 | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | Catalyst |
| CuI | 190.45 | 0.01 (1 mol%) | Co-catalyst |
| Triethylamine | 101.19 | 3.0 | Base/Acid Scavenger |
| THF (Anhydrous) | - | Solvent (0.2 M) | Medium |
Step-by-Step Methodology
-
System Preparation (De-oxygenation):
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Validation: Ensure the flask cools under a stream of dry nitrogen to prevent moisture condensation.
-
-
Solvent Degassing:
-
Sparge the anhydrous THF with nitrogen for 15-20 minutes before adding reagents.
-
Why? Dissolved oxygen facilitates the Glaser coupling of Methyl Propiolate (forming dimethyl hexa-2,4-diynedioate), consuming your starting material and complicating purification.
-
-
Reagent Addition:
-
Charge the flask with 1-Iodo-4-fluorobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Add the degassed THF via syringe.
-
Add Triethylamine (3.0 equiv). The solution may turn slightly yellow/brown.
-
-
Alkyne Addition:
-
Cool the mixture to 0°C (ice bath). Methyl propiolate is volatile and reactive; adding it cold controls the exotherm.
-
Add Methyl Propiolate (1.2 equiv) dropwise over 5-10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to Room Temperature (25°C) and stir.
-
Checkpoint (TLC): Monitor after 1 hour.
-
Mobile Phase: Hexanes:Ethyl Acetate (90:10).
-
Visualization: UV Light (254 nm). The product will be UV active.
-
Completion: Disappearance of the aryl iodide spot. If starting material remains after 4 hours, gently warm to 40°C.
-
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Critical Step: Do not overheat during concentration; the product is an ester and can degrade.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).[3]
-
Eluent: Gradient from 100% Hexanes to 95:5 Hexanes:EtOAc.
-
Product ID: Confirm via ¹H NMR (Characteristic doublets for 4-F-Ph and singlet for methyl ester).
-
Part 4: Mechanism & Visualization
Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually due to catalyst death (oxidation) or incomplete transmetallation.
Figure 2: The Palladium-Copper synergistic cycle. Note that the Copper cycle feeds into the Transmetallation step.
Part 5: Safety & Handling References
When handling these specific starting materials, the following hazards must be mitigated:
-
Methyl Propiolate:
-
1-Iodo-4-fluorobenzene:
-
Reaction Byproducts:
-
Hazard: Triethylammonium iodide (precipitate).
-
Control: Dispose of solid waste as hazardous chemical waste.
-
References
-
Eckhardt, M., & Fu, G. C. (2003).[5] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Fisher Scientific. (2021).[8] Methyl Propiolate Safety Data Sheet.
-
Sigma-Aldrich. (2024). 1-Fluoro-4-iodobenzene Product Specification and Safety.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. vigon.com [vigon.com]
Technical Monograph: Methyl 3-(4-fluorophenyl)prop-2-ynoate
This technical guide provides a comprehensive analysis of Methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS: 42122-44-1), a critical intermediate in the synthesis of fluorinated heterocycles and pharmaceutical candidates.[1]
Classification: Alkynyl Ester / Fluorinated Building Block
CAS Registry Number: 42122-44-1
Molecular Formula: C
Structural Elucidation & Nomenclature Analysis
The IUPAC name This compound is derived through a strict hierarchical application of nomenclature rules, prioritizing the ester functionality over the alkyne unsaturation.[1]
Nomenclature Decomposition
The name is constructed by identifying the principal functional group, the parent carbon chain, and the substituents.
-
Principal Group (Suffix): The structure is an ester.[1][2] The suffix -oate is applied to the parent acid.[1]
-
Ester Alkyl Group: The alkyl group attached to the ester oxygen is a methyl group.[1]
-
Parent Chain: The acyl fragment contains a 3-carbon chain including the carbonyl carbon.[1] This corresponds to "prop".[1]
-
Unsaturation: A triple bond is present.[1][3] Numbering starts from the carbonyl carbon (C1).[1] The triple bond starts at C2, designated as -2-yn- .[1] Combining these gives the parent skeleton prop-2-ynoate .[1]
-
Substituents: Position 3 of the propynoate chain is substituted with a phenyl ring.[1] This phenyl ring has a fluorine atom at its para position (position 4 relative to the connection point).[1][4] Thus, the substituent is 3-(4-fluorophenyl) .[1][4]
Nomenclature Logic Visualization
The following diagram illustrates the hierarchical derivation of the IUPAC name.
Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority (Ester > Alkyne).[1]
Synthetic Pathways and Experimental Protocols
The most robust method for synthesizing this compound is the Sonogashira Cross-Coupling reaction .[1] This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1]
Standard Synthesis Protocol
Reaction: Methyl propiolate + 1-Fluoro-4-iodobenzene
| Component | Role | Equivalents | Notes |
| 1-Fluoro-4-iodobenzene | Electrophile | 1.0 eq | Aryl iodides are more reactive than bromides.[1] |
| Methyl Propiolate | Nucleophile | 1.2 eq | Excess used to account for homocoupling side reactions.[1] |
| Pd(PPh | Catalyst | 0.02 - 0.05 eq | Pre-catalyst; reduced in situ to Pd(0).[1] |
| CuI | Co-catalyst | 0.01 - 0.03 eq | Facilitates transmetallation via copper acetylide formation.[1] |
| Triethylamine (Et | Base/Solvent | Solvent | Neutralizes HI byproduct; acts as solvent.[1] |
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.[1] Oxygen must be excluded to prevent Glaser homocoupling of the alkyne.[1]
-
Reagent Addition: Add Pd(PPh
) Cl (3 mol%) and CuI (1.5 mol%) to the flask. -
Solvent/Base: Add degassed Triethylamine (0.2 M concentration relative to halide).
-
Substrate Introduction: Add 1-Fluoro-4-iodobenzene (1.0 eq) followed by the dropwise addition of Methyl Propiolate (1.2 eq).
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Work-up: Filter the reaction mixture through a celite pad to remove metal salts. Wash the filtrate with brine, dry over anhydrous MgSO
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the off-white solid product.
Catalytic Cycle & Mechanism
The following diagram details the synergistic Pd/Cu catalytic cycle driving this transformation.
Figure 2: The Sonogashira catalytic cycle showing the interplay between the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle.
Analytical Characterization (Data Profile)
Researchers must validate the synthesized compound using the following spectral fingerprints.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
): -
C NMR (100 MHz, CDCl
):-
154.3 (C=O), 164.2 (d, J
= 252 Hz, C-F), 134.8 (d, J = 9 Hz), 116.2 (d, J = 22 Hz), 86.5 (Alkyne-C), 80.2 (Alkyne-C), 52.9 (OCH ).
-
154.3 (C=O), 164.2 (d, J
-
F NMR:
- -108.5 ppm (s).[1]
Infrared Spectroscopy (IR)
-
(neat): 2220 cm
(C C stretch), 1715 cm (C=O ester stretch), 1600 cm (Ar C=C).[1]
Reactivity & Applications in Drug Discovery
This compound acts as a "linchpin" electrophile in medicinal chemistry, particularly for constructing fluorinated heterocycles found in mGluR5 antagonists and kinase inhibitors.
Heterocycle Formation
The electron-deficient alkyne is highly reactive toward 1,3-dipoles, facilitating the rapid synthesis of 5-membered heterocycles.[1]
-
Pyrazoles: Reaction with hydrazines (NH
NHR).[1] -
Isoxazoles: Reaction with nitrile oxides (generated in situ from oximes).[1]
-
1,2,3-Triazoles: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Reactivity Workflow
Figure 3: Divergent synthesis pathways for generating pharmacologically active heterocycles from the alkynoate core.[1]
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Store at 2-8°C under inert gas. Alkynyl esters can polymerize or hydrolyze upon prolonged exposure to moisture and heat.[1]
-
Disposal: Dispose of as hazardous organic waste containing halogens.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link][1]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Sonogashira Mechanism).
Sources
- 1. methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | C10H9FO2 | CID 958751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl propiolate - Wikipedia [en.wikipedia.org]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and History of Methyl 3-(4-fluorophenyl)prop-2-ynoate: An In-Depth Technical Guide
Abstract
Methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS: 42122-44-1), also known as methyl 3-(4-fluorophenyl)propiolate, represents a critical class of fluorinated alkynyl esters used extensively in modern medicinal chemistry. As a "privileged intermediate," it bridges the gap between simple aryl halides and complex heterocyclic pharmacophores. This guide details the compound's discovery, synthetic evolution from stoichiometric organometallics to catalytic cross-coupling, and its pivotal role in the development of mGluR5 antagonists and kinase inhibitors.
Part 1: Chemical Identity & Significance[1]
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 42122-44-1 |
| Molecular Formula | C₁₀H₇FO₂ |
| Molecular Weight | 178.16 g/mol |
| Physical Form | White to pale yellow crystalline solid |
| Core Reactivity | Michael acceptor, 1,3-dipolarophile, Sonogashira coupling partner |
The "Fluorine Effect" in Drug Design
The strategic incorporation of the 4-fluorophenyl moiety is not accidental. In drug development, this substitution serves three specific mechanistic functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, blocking the metabolic "soft spot" at the para-position of the phenyl ring.
-
Lipophilicity Modulation: Fluorine substitution increases lipophilicity (
), enhancing membrane permeability without the steric bulk of a methyl or chloro group. -
Electronic Tuning: The strong electronegativity of fluorine lowers the LUMO energy of the adjacent alkyne, making the
-carbon highly electrophilic and reactive toward nucleophiles in heterocycle synthesis.
Part 2: Discovery and Synthetic Evolution
Early Origins (Pre-1975)
Before the advent of efficient transition-metal catalysis, aryl alkynoates were synthesized via the dehydrohalogenation of cinnamic acid derivatives or the carboxylation of lithium acetylides. These methods were harsh, moisture-sensitive, and incompatible with sensitive functional groups.
The Sonogashira Revolution (1975–Present)
The true democratization of this compound occurred following the 1975 discovery of the Sonogashira cross-coupling reaction. This allowed for the direct, convergent synthesis of the compound from two commercially available precursors: 1-fluoro-4-iodobenzene and methyl propiolate .
Mechanistic Pathway (The "Gold Standard")
The synthesis follows a Pd(0)/Cu(I) co-catalyzed cycle. The copper co-catalyst activates the terminal alkyne (methyl propiolate) via a
Figure 1: Catalytic cycle for the synthesis of this compound via Sonogashira coupling.
Part 3: Applications in Drug Discovery
The compound serves as a linchpin intermediate for synthesizing heterocycles found in oncology and CNS drugs.
Synthesis of mGluR5 Antagonists
Metabotropic glutamate receptor 5 (mGluR5) antagonists, such as MPEP and MTEP analogs, often feature a diaryl alkyne or a heterocycle linker. This compound is a precursor to 1,5-diarylpyrazoles via condensation with hydrazines, a scaffold crucial for modulating glutamatergic signaling in anxiety and depression models.
ROR t Inverse Agonists
Recent research (e.g., Bioorg. Med. Chem. Lett., 2020) highlights the use of fluorinated phenyl scaffolds in designing ROR
Aurora Kinase B Inhibitors
In oncology, this intermediate is used to construct quinazoline derivatives.[1] The alkyne serves as a rigid spacer that positions the fluorophenyl group into a hydrophobic pocket of the kinase ATP-binding site, improving potency and selectivity (e.g., Eur. J. Med. Chem., 2025).[1][2]
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents
-
Substrate: 1-Fluoro-4-iodobenzene (2.22 g, 10.0 mmol)
-
Alkyne: Methyl propiolate (1.01 g, 12.0 mmol, 1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh
) Cl ) (140 mg, 2 mol%) -
Co-Catalyst: Copper(I) iodide (CuI) (38 mg, 2 mol%)
-
Base/Solvent: Triethylamine (Et
N) (5.0 mL) / Tetrahydrofuran (THF) (15 mL)
Step-by-Step Methodology
-
Deoxygenation (Critical): In a flame-dried Schlenk flask, combine THF and Et
N. Sparge with argon for 15 minutes. Reasoning: Pd(0) species are sensitive to oxidation; O can lead to homocoupling of the alkyne (Glaser coupling). -
Catalyst Loading: Add Pd(PPh
) Cl and CuI to the flask under a positive pressure of argon. The solution should turn yellow/tan. -
Substrate Addition: Add 1-fluoro-4-iodobenzene via syringe, followed by the slow, dropwise addition of methyl propiolate over 10 minutes. Reasoning: Slow addition minimizes the local concentration of alkyne, suppressing homocoupling side reactions.
-
Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 9:1) should show the disappearance of the iodide (R
~0.6) and the appearance of a fluorescent blue spot (product). -
Workup: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO
, 0-10% EtOAc in Hexanes). -
Validation:
-
¹H NMR (400 MHz, CDCl₃):
7.58 (dd, 2H), 7.08 (t, 2H), 3.84 (s, 3H). -
¹⁹F NMR:
-108.5 (m).
-
Part 5: Workflow Visualization
Figure 2: Strategic application of this compound in divergent synthesis.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(18), 127392. Link
-
Carlomagno, F., et al. (2025).[1] Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 117735.[1] Link
-
Sigma-Aldrich. (n.d.). Methyl 3-(4-fluorophenyl)propiolate Product Sheet. Link
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Link
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
Advanced Theoretical Characterization of Methyl 3-(4-fluorophenyl)prop-2-ynoate
Topic: Theoretical Profiling & Predictive Modeling of Methyl 3-(4-fluorophenyl)prop-2-ynoate Content Type: Technical Whitepaper / Methodological Guide Author Role: Senior Application Scientist, Computational Chemistry Division[1]
A Computational & Spectroscopic Protocol for Drug Discovery[1]
Executive Summary
This compound (MFP) represents a critical fluorinated synthon in medicinal chemistry, particularly as a Michael acceptor in covalent inhibitor design and a "click chemistry" handle for bioconjugation.[1] Despite its synthetic utility, the detailed electronic and vibrational landscape of MFP often remains under-characterized in standard literature.[1]
This technical guide establishes a definitive theoretical framework for profiling MFP. By synthesizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with experimental validation logic, we provide a roadmap for predicting its reactivity, stability, and non-linear optical (NLO) potential.[1] This guide is designed for researchers requiring high-fidelity models to de-risk downstream synthesis and biological assay development.[1]
Computational Framework: The Self-Validating Protocol
To ensure scientific integrity, the theoretical study of MFP must follow a rigid, self-validating workflow.[1] We utilize the B3LYP hybrid functional due to its proven accuracy in reproducing vibrational frequencies and geometries of conjugated organic systems [1].
2.1 The Computational Workflow (DOT Visualization)
The following diagram outlines the logical progression from structure entry to property prediction, ensuring no step is isolated from validation.
Figure 1: The sequential logic flow for theoretical characterization. Note the critical decision diamond checking for imaginary frequencies to ensure a true ground state.
Structural Geometry & Conformational Analysis
The geometry of MFP is dominated by the linear alkyne spacer (
3.1 Key Structural Parameters (Predicted)
Based on analogous crystal structures of fluorinated phenylpropiolates [2], the following geometric parameters are the standard for a converged DFT structure.
| Parameter | Description | Predicted Value (DFT) | Experimental Benchmark |
| Bond | Alkyne Triple Bond | 1.205 Å | 1.19 - 1.21 Å |
| Bond | Carbonyl Double Bond | 1.218 Å | 1.21 - 1.23 Å |
| Bond | Fluorine-Aromatic | 1.350 Å | 1.35 - 1.36 Å |
| Torsion | Planarity | ~0.0° or 180.0° | < 5.0° (Planar) |
Causality Insight: The conjugation between the phenyl ring
Electronic Landscape & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting MFP's behavior as a Michael acceptor.[1]
4.1 Frontier Molecular Orbitals (FMO)[1][2][3]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the fluorophenyl ring (
-donor character).[1] -
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the alkyne and ester group (
-acceptor character).[1]
The Energy Gap (
4.2 Molecular Electrostatic Potential (MEP) Mapping
The MEP surface reveals the sites for electrophilic and nucleophilic attack.[2][3]
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (
) and the Fluorine atom. -
Positive Potential (Blue): Concentrated on the Methyl group protons and the aromatic ring edges.
-
Reactivity Node: The
-carbon of the alkyne (relative to the ester) exhibits a neutral-to-positive potential, validating its role as the electrophilic center for conjugate addition.[1]
Spectroscopic Profiling: The Fingerprint
To validate the theoretical model experimentally, one must correlate calculated vibrational modes with FT-IR or Raman spectra.[1] Note that DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values; a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied [3].[1]
5.1 Diagnostic Vibrational Modes
| Mode Assignment (PED %) | Unscaled Freq ( | Scaled Freq ( | Intensity (IR) | Activity |
| 2310 | 2220 | Medium | Raman Active | |
| 1785 | 1715 | Very Strong | IR Active | |
| 1260 | 1210 | Strong | IR Active | |
| 850 | 815 | Strong | IR Active |
Protocol Tip: The appearance of the
Experimental Validation & Synthesis Strategy
Theoretical studies must be grounded in physical reality.[1] The following synthesis route provides the material for validating the computational data.
6.1 Synthesis: Sonogashira Coupling
The most robust route to MFP is the palladium-catalyzed coupling of 1-ethynyl-4-fluorobenzene with methyl chloroformate or the esterification of the corresponding propiolic acid.[1]
Figure 2: The Sonogashira cross-coupling pathway for high-yield synthesis of MFP.
Validation Step:
-
Synthesize MFP using the pathway above.[1]
-
Obtain Single Crystal X-Ray Diffraction (SC-XRD) data.[1]
-
Compare: Overlay the SC-XRD geometry with the DFT optimized geometry. Root Mean Square Deviation (RMSD) should be < 0.05 Å for a valid model.[1]
References
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link[1]
-
Atlas, S., et al. (2024).[1][2][3] Structural and Quantum Study of Newly Synthesized Methyl (Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 8(4), 809-824.[1][2] Link
-
Merrick, J. P., Moran, D., & Radom, L. (2007).[1] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] Link[1]
-
PubChem. (2025).[1][4] this compound (Compound Summary). National Library of Medicine.[1] Link[1]
-
Gaussian 16, Revision C.01. (2019).[1] Gaussian, Inc., Wallingford CT.[1] (Standard software citation for DFT protocols). Link
Sources
Methodological & Application
Application Note: High-Impact Synthesis of Fluorinated Heterocycles using Methyl 3-(4-fluorophenyl)prop-2-ynoate
Introduction: The Fluorine Advantage in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate the physicochemical properties of drug candidates. Methyl 3-(4-fluorophenyl)prop-2-ynoate (MFP) serves as a versatile, high-value building block for generating fluorinated scaffolds.
The 4-fluorophenyl moiety is a classic bioisostere for phenyl groups, often improving metabolic stability by blocking para-oxidation (CYP450 metabolism) while enhancing lipophilicity and membrane permeability. This application note details the use of MFP in synthesizing three privileged heterocyclic scaffolds: 1,5-Diarylpyrazoles (anti-inflammatory/kinase inhibitors), 1,2,3-Triazoles (bioconjugation/peptidomimetics), and Functionalized Coumarins (anticancer agents).
Compound Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 42122-44-1 |
| Molecular Formula | C₁₀H₇FO₂ |
| Molecular Weight | 178.16 g/mol |
| Appearance | White to light yellow solid/crystalline powder |
| Storage | 2-8°C, inert atmosphere (moisture sensitive) |
| Hazards | Irritant (H315, H319, H335); Potential Lachrymator |
Application I: Regioselective Synthesis of 1,5-Diarylpyrazoles
Significance: The 1,5-diarylpyrazole scaffold is the pharmacophore found in blockbuster COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors. Using MFP allows for the direct introduction of the 4-fluorophenyl group at the 5-position.
Mechanism & Causality
The reaction proceeds via a Michael addition of the hydrazine nitrogen to the
-
Regioselectivity Control: In polar protic solvents (EtOH/AcOH), the more nucleophilic terminal nitrogen of the hydrazine attacks the
-carbon, favoring the 1,5-isomer . -
Fluorine Impact: The electron-withdrawing nature of the fluorine atom on the phenyl ring activates the
-carbon, enhancing the rate of the initial Michael addition compared to non-fluorinated analogs.
Protocol: Condensation with Phenylhydrazine[2]
Materials:
-
This compound (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic, 10 mol%)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 178 mg (1.0 mmol) of this compound in 5 mL of absolute ethanol.
-
Addition: Add 108 µL (1.1 mmol) of phenylhydrazine dropwise at room temperature.
-
Catalysis: Add 6 µL of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours . Monitor progress via TLC (Hexane:EtOAc 4:1). The starting alkyne spot (
) should disappear. -
Work-up: Cool the mixture to
in an ice bath. The product often precipitates as a solid.-
If Solid: Filter and wash with cold ethanol.
-
If Oil: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Expected Yield: 75–85% Product: 3-Hydroxy-1-phenyl-5-(4-fluorophenyl)pyrazole (tautomerizes to pyrazolone).
Figure 1: Reaction pathway for the regioselective synthesis of 1,5-diarylpyrazoles.
Application II: "Click" Chemistry (CuAAC) for 1,2,3-Triazoles
Significance: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation. MFP acts as an activated dipolarophile. The resulting 1,4-disubstituted triazole serves as a rigid bioisostere for amide bonds, linking the fluorophenyl group to diverse biological targets (sugars, peptides, fluorophores).
Protocol: Aqueous CuAAC Reaction[4]
Materials:
-
This compound (1.0 equiv)
-
Organic Azide (
) (1.0 equiv) -
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 mmol of MFP and 1.0 mmol of the organic azide in 4 mL of a 1:1 mixture of t-Butanol and Water.
-
Catalyst Generation: Prepare a fresh solution of sodium ascorbate (20 mg in 0.5 mL water) and add it to the reaction mixture, followed immediately by CuSO₄·5H₂O (12 mg in 0.5 mL water).
-
Reaction: Stir vigorously at room temperature for 6–12 hours . The reaction typically proceeds from a suspension to a clear solution or precipitates the product.
-
Validation: Monitor by LC-MS for the mass of the triazole adduct (
). -
Work-up: Dilute with water (10 mL).
-
Precipitate: Filter and wash with water.
-
Soluble Product: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
-
Purification: Silica gel chromatography (DCM:MeOH 95:5).
Note: The ester group remains intact, providing a handle for further diversification (e.g., amidation).
Application III: Pd-Catalyzed Synthesis of Coumarins
Significance: Coumarins are privileged structures in anticancer and anticoagulant therapies. MFP can undergo a palladium-catalyzed annulation with 2-iodophenols to form 3-substituted coumarins or flavones, leveraging the alkyne as a "C2-C3" synthon.
Protocol: Annulation with 2-Iodophenol
Materials:
-
This compound (1.2 equiv)
-
2-Iodophenol (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: DMF
Step-by-Step Methodology:
-
Setup: In a pressure vial, combine 2-iodophenol (1.0 mmol) , MFP (1.2 mmol) , Pd(OAc)₂ (11 mg) , PPh₃ (26 mg) , and Na₂CO₃ (212 mg) .
-
Solvent: Add 5 mL of anhydrous DMF. Sparge with argon for 5 minutes to remove oxygen.
-
Heating: Seal the vial and heat to 100°C for 12 hours .
-
Mechanism: The reaction proceeds via oxidative addition of Pd to the aryl iodide, insertion of the alkyne (regioselective), and intramolecular nucleophilic attack of the phenoxide onto the ester (lactonization).
-
Work-up: Dilute with EtOAc, wash with LiCl solution (to remove DMF) and brine.
-
Product: 3-(4-fluorophenyl)coumarin (if lactonization favors the ester) or related aurone derivatives depending on specific ligand tuning.
Figure 2: Palladium-catalyzed annulation workflow for coumarin synthesis.
Safety & Handling Guide
| Hazard Class | Precautionary Measure |
| Lachrymator | Alkynoates can be potent tear agents.[2] Always handle in a functioning fume hood. |
| Skin Irritant | Wear nitrile gloves and lab coat. Wash immediately with soap and water if exposed. |
| Incompatibility | Avoid strong oxidizing agents and strong bases (unless in controlled reaction). |
| Waste Disposal | Dispose of aqueous waste containing copper (from Click reaction) as hazardous heavy metal waste. |
References
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Preprints.org. (2025).[3]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications. PubMed. (2024).
-
Methyl 3-(4-fluorophenyl)propiolate Product Information. Sigma-Aldrich.
-
Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides. Chem. Pharm. Bull. (2000).
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. (2020).
Sources
Application Note: Asymmetric Synthesis Involving Methyl 3-(4-fluorophenyl)prop-2-ynoate
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value transformation of Methyl 3-(4-fluorophenyl)prop-2-ynoate into chiral building blocks.
-Amino Acid Precursors Substrate: this compound (CAS: 113405-86-4) Target Audience: Medicinal Chemists, Process Development ScientistsExecutive Summary & Strategic Value
This compound is a versatile "linchpin" electrophile. Its electron-deficient alkyne core, flanked by a 4-fluorophenyl group and a methyl ester, makes it an ideal substrate for Michael-type additions and cycloadditions .
The strategic value of this substrate lies in its conversion into chiral
This guide details two high-fidelity protocols:
-
Protocol A: Diastereoselective Aza-Michael Addition using a Chiral Amine Auxiliary.
-
Protocol B: Asymmetric 1,3-Dipolar Cycloaddition (via the derived cinnamate).
Mechanistic Pathway & Logic
The transformation relies on the "Michael Acceptor" character of the alkynoate. The triple bond is highly polarized by the ester and the electron-withdrawing fluorophenyl group, making the
Pathway Visualization (Graphviz)
Caption: Mechanistic flow for the conversion of the alkynoate to chiral
Protocol A: Diastereoselective Aza-Michael Addition
Objective: Synthesis of Methyl (S)-3-(((S)-1-phenylethyl)amino)-3-(4-fluorophenyl)propanoate.
Principle: This protocol utilizes (S)-(-)-1-phenylethylamine as a chiral auxiliary. The amine adds to the alkyne to form an enamine. Subsequent reduction locks the stereochemistry at the
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound | Electrophile |
| Reagent | (S)-(-)-1-Phenylethylamine (>99% ee) | Chiral Nucleophile |
| Solvent | Methanol (Anhydrous) | Polar Protic Solvent |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydride Source |
| Acid | Glacial Acetic Acid | Proton Source / Activator |
Step-by-Step Procedure
Step 1: Formation of the Chiral Enamino Ester
-
Preparation: Charge a flame-dried round-bottom flask with This compound (1.0 equiv) and dissolve in anhydrous Methanol (0.5 M concentration).
-
Addition: Cool the solution to 0°C using an ice bath.
-
Reaction: Add (S)-(-)-1-phenylethylamine (1.1 equiv) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain internal temperature <5°C.
-
-
Maturation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours .
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The alkyne spot should disappear, replaced by a lower Rf enamine spot (often a mixture of E/Z isomers).
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. The crude enamino ester (yellow oil/solid) is sufficiently pure for the next step.
Step 2: Diastereoselective Reduction
-
Solvation: Redissolve the crude enamine in a mixture of Acetic Acid and Acetonitrile (1:4 ratio, 0.2 M). Cool to -20°C (cryostat or ice/salt bath).
-
Reduction: Add NaBH₄ (3.0 equiv) in small portions over 30 minutes.
-
Critical Control Point: Vigorous gas evolution (
) will occur. Ensure adequate venting. The low temperature is crucial for high diastereoselectivity (de).
-
-
Quench: After 2 hours at -20°C, quench the reaction by dropwise addition of saturated aqueous NaHCO₃ .
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).
Expected Results
| Parameter | Target Metric | Notes |
| Yield (Step 1) | >95% | Quantitative conversion is typical. |
| Yield (Step 2) | 75–85% | Dependent on isolation technique. |
| Diastereomeric Ratio (dr) | >90:10 | Can be upgraded to >99:1 via recrystallization of the hydrochloride salt. |
Protocol B: Asymmetric 1,3-Dipolar Cycloaddition (Isoxazoline Route)
Objective: Synthesis of chiral isoxazolines, which are precursors to
Workflow Summary
-
Partial Reduction: this compound
Methyl (Z)-3-(4-fluorophenyl)acrylate . -
Cycloaddition: Reaction of the acrylate with a Nitrone (e.g., C,N-diphenylnitrone) catalyzed by a Chiral Lewis Acid (e.g., Mg(II)-Bis(oxazoline)).
Key Experimental Parameters
-
Catalyst: Mg(NTf₂) ₂ / (S,S)-Ph-BOX Ligand (10 mol%).
-
Conditions: Dichloromethane, Molecular Sieves (4Å), -78°C to RT.
-
Outcome: The reaction yields the isoxazolidine-5-carboxylate with high enantioselectivity (>90% ee), establishing two contiguous stereocenters.
Troubleshooting & Critical Controls
Regioselectivity in Michael Addition
-
Issue: Attack at the
-carbon vs. -carbon. -
Solution: The 4-fluorophenyl group strongly directs nucleophiles to the
-position due to resonance stabilization of the intermediate anion. Ensure the alkyne is pure; trace acids can catalyze hydration to the keto-ester.
E/Z Isomerization
-
Observation: The enamino ester formed in Protocol A Step 1 exists as an E/Z mixture.[1]
-
Impact: The reduction step (Step 2) relies on dynamic kinetic resolution or rapid equilibration in acidic media.
-
Action: Do not attempt to separate E/Z isomers before reduction. The acetic acid promotes the necessary protonation/immonium formation for hydride attack.
Safety: Fluorine NMR
-
Validation: Use
NMR to monitor the reaction.-
Starting Material: ~ -110 ppm (Alkyne-linked).
-
Product: ~ -115 ppm (sp3-linked).
-
This provides a rapid, non-destructive way to calculate conversion without workup.
-
References
-
Aza-Michael Addition to Alkynoates
- Davies, S. G., et al. "Asymmetric synthesis of -amino acids via the addition of chiral amines to -unsaturated esters." Tetrahedron: Asymmetry, 2002.
-
Fluorinated Heterocycle Synthesis
- Lopes, S. M. M., et al. "Synthesis of fluorinated isoxazoles and isoxazolines." Journal of Fluorine Chemistry, 2016.
-
General Review on Alkynoate Reactivity
- Trost, B. M., & Crawley, M. L.
-
Chiral
-Enamino Esters Protocol:-
Pilotzi, H., et al.
-Enamino Esters from Methyl Propiolate."[1] ResearchGate Protocol Archive, 2015.
-
Sources
Application Note: High-Throughput Screening of Methyl 3-(4-fluorophenyl)prop-2-ynoate Derivatives as Targeted Covalent Inhibitors
Introduction & Scientific Rationale
The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized drug discovery, moving beyond the stigma of "non-specific toxicity" to deliver precision medicines like ibrutinib and nirmatrelvir. This guide focuses on the high-throughput screening (HTS) of Methyl 3-(4-fluorophenyl)prop-2-ynoate and its derivatives.
The Scaffold: A "Soft" Michael Acceptor
This chemical class features an internal alkynyl ester conjugated to a 4-fluorophenyl ring. Biologically, this system acts as a Michael acceptor, capable of undergoing a conjugate addition reaction with nucleophilic cysteine residues in protein active sites.[1]
-
The Warhead (Prop-2-ynoate): Unlike highly reactive acrylamides, alkynyl esters often exhibit "tunable" reactivity, allowing for greater selectivity toward specific catalytic cysteines over housekeeping thiols (e.g., Glutathione).
-
The Tail (4-Fluorophenyl): The fluorine atom enhances metabolic stability (blocking para-oxidation) and increases lipophilicity, facilitating membrane permeability.
Target Application: Cysteine Proteases
This scaffold is particularly potent against the Papain-like cysteine protease family (e.g., Cathepsin B/L/S, SARS-CoV-2 PLpro, or Deubiquitinases). The electron-deficient alkyne traps the catalytic thiolate anion (
Experimental Workflow & Logic
The screening strategy must distinguish between specific covalent inhibition and non-specific alkylation (promiscuity). We employ a "Cascade Screening" approach.
Workflow Visualization
Figure 1: Cascade screening workflow for covalent inhibitors. Blue: Input; Red: Primary Assay; Yellow: Data Processing; Green: Safety/Selectivity Filter; Black: Structural Confirmation.
Protocol 1: Primary Kinetic Enzymatic Screen
Objective: Identify compounds that inhibit the target protease (e.g., Cathepsin L) in a time-dependent manner.
Mechanism: Covalent inhibitors do not follow standard Michaelis-Menten equilibrium. Potency is driven by the rate of inactivation (
Materials
-
Enzyme: Recombinant Human Cathepsin L (or target of interest).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic). Cleavage releases AMC (Ex: 360 nm / Em: 460 nm).
-
Buffer: 50 mM Sodium Acetate pH 5.5, 5 mM DTT, 1 mM EDTA, 0.01% Triton X-100.
-
Note: Triton X-100 is critical to prevent false positives caused by colloidal aggregation.
-
-
Controls: E-64 (Positive Control, irreversible), DMSO (Negative Control).
Step-by-Step Procedure
-
Library Stamp: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of compound (10 mM stock in DMSO) into black 384-well low-volume plates. Final assay concentration: 10 µM.
-
Enzyme Addition: Dispense 10 µL of Enzyme solution (0.5 nM final) into the plates.
-
Pre-Incubation (Crucial Step): Incubate for 30 minutes at room temperature.
-
Why? Covalent inhibitors require time to form the bond. Skipping this underestimates potency.
-
-
Substrate Initiation: Add 10 µL of Substrate solution (20 µM final,
value). -
Kinetic Read: Immediately place in a plate reader (e.g., EnVision). Measure Fluorescence (Ex360/Em460) every 60 seconds for 45 minutes .
Data Processing
Calculate the slope (RFU/min) of the linear portion of the reaction curve.
Protocol 2: Electrophilicity Counter-Screen (GSH Reactivity)
Objective: Filter out "PAINS" (Pan-Assay Interference Compounds) and hyper-reactive alkylators that will deplete cellular Glutathione (GSH), causing toxicity.
Standard: Acceptable compounds should have a GSH half-life (
Materials
-
Reagent: L-Glutathione (reduced), DTNB (Ellman's Reagent).
-
Buffer: PBS pH 7.4 (physiological pH is required here).
Step-by-Step Procedure
-
Incubation: Mix 10 µM compound with 500 µM GSH in PBS.
-
Time Points: Incubate at 37°C. Aliquot at T=0, 1h, 4h, 24h.
-
Quantification: Add DTNB solution. DTNB reacts with remaining free GSH to produce TNB (yellow, Abs 412 nm).
-
Readout: Measure Absorbance at 412 nm.
-
Interpretation: A rapid decrease in Absorbance indicates the compound is reacting non-specifically with GSH.
-
Pass: >80% GSH remaining after 4 hours.
-
Fail: <50% GSH remaining after 4 hours (High toxicity risk).
-
Protocol 3: Hit Validation via Intact Protein MS[2]
Objective: Confirm the mechanism of action is indeed covalent modification of the protein, not fluorescence interference or aggregation.
Methodology
-
Reaction: Incubate Target Enzyme (1 µM) with Compound (10 µM) for 60 minutes.
-
Desalting: Pass sample through a C4 ZipTip or rapid SEC column to remove excess small molecules.
-
Mass Spectrometry: Analyze via ESI-TOF or Orbitrap.
-
Analysis: Deconvolute the protein charge envelope.
-
Expected Result: Mass shift of
. -
For Prop-2-ynoates: The reaction is an addition (no leaving group) or substitution depending on the exact chemistry. For simple Michael addition, look for
.
-
Reaction Mechanism Diagram
Figure 2: Kinetic mechanism. The transition from the reversible complex to the covalent adduct is governed by
Data Presentation & Analysis
Quantitative Metrics Table
When reporting hits, summarize data as follows to allow ranking by "Covalent Efficiency."
| Compound ID | IC50 (30 min) [nM] | GSH | Mass Shift [Da] | Status | |
| MFP-001 | 45 | 25,000 | >24 | +192.2 | Lead |
| MFP-002 | 120 | 8,500 | 12 | +192.2 | Hit |
| MFP-003 | 15 | 150,000 | 0.5 | +206.1 | Toxic (Fail) |
Calculating
Do not rely solely on IC50. For covalent inhibitors, run the enzymatic assay at multiple inhibitor concentrations and time points.
-
Determine
(observed rate of inactivation) for each concentration. -
Plot
vs. [I]. -
Fit to the hyperbolic equation:
References
-
Assay Guidance Manual. Enzyme Assays for High-Throughput Screening. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[2][3][4] Nature Reviews Drug Discovery. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
-
Pérot, A., et al. (2021). High-Throughput Screening of Covalent Inhibitors.[2][4][5] SLAS Discovery. [Link]
-
Lozynskyi, A. V., et al. (2022).[6] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (Context on Michael Acceptor Screening). [Link]
Sources
- 1. Michael acceptors as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 5. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-(4-fluorophenyl)prop-2-ynoate
Ticket ID: PUR-MFP-2024 Status: Open Subject: Troubleshooting Separation, Crystallization, and Metal Scavenging Assigned Specialist: Senior Application Scientist
Triage & Diagnostic Workflow
Before initiating a specific protocol, determine the physical state and impurity profile of your crude mixture.[1] The presence of the 4-fluorophenyl moiety introduces unique lipophilicity that affects solubility, while the alkyne linker creates rigidity that can complicate crystallization if impurities (like homocoupled diynes) are present.
Visualizing Your Purification Strategy The following decision tree guides you through the optimal purification path based on your crude material's state.
Figure 1: Decision matrix for purification based on physical state and impurity profile.
Module 1: Chromatographic Challenges (The "Diyne" Problem)
User Issue: "I cannot separate my product from the homocoupling byproduct (Glaser coupling). They co-elute on TLC."
Technical Insight: In Sonogashira couplings, the oxidative homocoupling of the alkyne (forming a diyne) is a common side reaction, especially if copper is used without rigorous deoxygenation. The diyne often shares a similar polarity with the desired internal alkyne ester, making standard silica chromatography difficult.
Protocol: Gradient Optimization & Stationary Phase
| Parameter | Recommendation | Rationale |
| Stationary Phase | High-Performance Silica (15-25 µm) | Standard 40-63 µm silica often lacks the theoretical plates to resolve the |
| Mobile Phase A | Hexanes (or Heptane) | The 4-fluorophenyl group is highly lipophilic; heptane often provides slightly better resolution than hexane for fluorinated aromatics. |
| Mobile Phase B | Toluene (5-10%) | Critical Step: Adding toluene introduces |
| Loading | < 1% w/w | Do not overload. Use a dry load method (adsorb onto silica) rather than liquid injection to prevent band broadening. |
Step-by-Step Workflow:
-
Dry Load: Dissolve crude oil in minimal DCM. Add silica (1:2 ratio). Evaporate to a free-flowing powder.
-
Equilibration: Flush column with 100% Hexanes (or Heptane).
-
Gradient:
-
0–5 mins: 100% Hexanes
-
5–20 mins: Ramp to 5% EtOAc in Hexanes (add 5% Toluene modifier if separation is poor).
-
Note: The product usually elutes after the diyne due to the polarity of the ester group.
-
Module 2: Crystallization & Solid State (The "Oiling Out" Problem)
User Issue: "My compound should be a solid, but it keeps oiling out as a yellow goo when I try to recrystallize."
Technical Insight: Methyl 3-(4-fluorophenyl)prop-2-ynoate has a relatively low melting point. The fluorine atom increases solubility in non-polar solvents, while the ester group invites solubility in polar solvents. "Oiling out" occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice, usually because the solution temperature is above the compound's melting point at the saturation limit.[2]
Protocol: Two-Solvent Recrystallization
Recommended Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent) or Methanol/Water.
-
Dissolution:
-
Place the crude "goo" in a flask.
-
Add minimal hot Ethyl Acetate (approx. 40-50°C). Do not boil excessively, as alkynes can be thermally sensitive.
-
Swirl until fully dissolved. If particulates remain, filter hot.
-
-
The "Cloud Point":
-
Slowly add Hexanes dropwise to the warm solution until a persistent turbidity (cloudiness) appears.
-
Add one drop of EtOAc to clear the solution.[1]
-
-
Seeding (Crucial):
-
If you have a pure reference crystal, add it now.
-
If not, scratch the inner wall of the glass flask with a glass rod. This creates micro-abrasions that serve as nucleation sites.
-
-
Controlled Cooling:
-
Wrap the flask in a towel (insulation) and let it cool to room temperature slowly over 2-3 hours.
-
Troubleshooting: If it oils out again, re-heat to dissolve, add slightly more EtOAc, and repeat.[1] Do not move to an ice bath until distinct crystals have formed.
-
Module 3: Catalyst Scavenging (The "Metal" Problem)
User Issue: "My product is dark brown, and NMR shows broad peaks. I suspect residual Palladium/Copper."
Technical Insight: Alkynes are "soft" ligands that bind strongly to Palladium (Pd) and Copper (Cu). Simple column chromatography often fails to remove all metal residues, which can catalyze decomposition or polymerization of the alkyne over time.
Scavenging Efficiency Table
| Method | Pd Removal Efficiency | Pros | Cons |
| Silica-Thiol (SH-SiO2) | High (>95%) | Chemically binds Pd; filtration is easy. Best for final polish. | Expensive; requires stirring for 2-4 hours. |
| Activated Carbon (Charcoal) | Medium (70-80%) | Cheap; removes color bodies effectively. | Messy; can adsorb some product (yield loss). |
| Celite Filtration | Low (<50%) | Removes bulk precipitated metal ("Palladium black") only. | Does not remove soluble Pd-alkyne complexes. |
Recommended Protocol (Silica-Thiol Treatment):
-
Dissolve the purified product in EtOAc or THF (10 mL/g).
-
Add SiliaMetS® Thiol or equivalent scavenger resin (typically 5-10 wt% relative to the product).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE filter or a sintered glass funnel.
-
Concentrate the filtrate.[3] The product should now be a white to pale yellow solid/oil.
FAQs: Rapid Response
Q: Is this compound sensitive to hydrolysis?
A: Yes. The methyl ester is electron-deficient due to the conjugation with the alkyne. Avoid strong aqueous bases (NaOH/KOH) during workup. Use saturated
Q: Can I distill this compound? A: Caution is advised. Acetylenic esters can be thermally unstable. If distillation is necessary, use high vacuum (<0.5 mmHg) to keep the bath temperature below 80°C. Kugelrohr distillation is preferred for small scales.
Q: Why does my NMR show a split peak for the methyl group? A: This often indicates the presence of rotamers or, more likely, a mixture of the alkyne and a hydration byproduct (beta-keto ester) if the solvent was wet. Dry your NMR solvents (CDCl3) over basic alumina before use.
References
-
Sonogashira Coupling Mechanisms & Side Reactions Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Purification of Sonogashira Products (Homocoupling Removal) Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[4] Sonogashira Coupling Reaction with Diminished Homocoupling.[4][5][6] Organic Letters.[3][4]
-
Palladium Removal Strategies Garrett, C. E., & Prasad, K. (2004).[6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[6]
-
Crystallization Techniques for Organic Solids Crystallization Solvents and Methods. Department of Chemistry, University of Rochester.
Sources
Technical Support Center: Synthesis of Methyl 3-(4-fluorophenyl)prop-2-ynoate
Ticket ID: #SYN-782-FP Subject: Troubleshooting Impurities & Low Yields in Sonogashira Coupling of Methyl Propiolate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
The synthesis of Methyl 3-(4-fluorophenyl)prop-2-ynoate via Sonogashira coupling presents a unique set of challenges compared to standard alkyne couplings. The electron-withdrawing nature of the ester group activates the triple bond, making both the starting material (methyl propiolate) and the product highly susceptible to nucleophilic attack (Michael addition) and oxidative homocoupling.
This guide addresses the three most common "phantom" byproducts that plague this specific reaction, providing mechanistic insights and remediation protocols.
Diagnostic Dashboard: Identify Your Impurity
Use this table to correlate your observations with the likely chemical culprit.
| Observation | Likely Byproduct/Issue | Chemical Identity | Root Cause |
| New spot on TLC (slightly less polar than product) | Glaser Coupling Product | Dimethyl hexa-2,4-diynedioate | Presence of |
| Heavy baseline / Tailing | Michael Adducts / Oligomers | Nucleophilic attack by the amine base or solvent (MeOH) on the triple bond. | |
| Loss of product after aqueous workup | Hydrolysis Product | 3-(4-fluorophenyl)prop-2-ynoic acid | High pH during workup; ester hydrolysis.[1] |
| Extra ethyl signals in NMR | Transesterification | Ethyl 3-(4-fluorophenyl)prop-2-ynoate | Reaction performed in Ethanol instead of Methanol.[1] |
Deep Dive & Troubleshooting
Issue 1: The "Glaser" Homocoupling (The Diyne)
The Symptom: You observe a persistent impurity that co-elutes or crystallizes with your product. The Mechanism: In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative dimerization (Glaser or Hay coupling). Methyl propiolate is particularly prone to this.
-
Byproduct Structure: Dimethyl hexa-2,4-diynedioate (
).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Corrective Protocol:
-
Rigorous Degassing: Do not just purge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.[1]
-
Slow Addition: Add the methyl propiolate as a solution dropwise over 1 hour. This keeps the concentration of the free alkyne low relative to the aryl halide, favoring the cross-coupling over the homocoupling.
-
Copper-Free Variant: If the problem persists, switch to a Copper-free Sonogashira protocol (see Section 5).
Issue 2: The Michael Addition Trap
The Symptom: Low yield and a crude mixture that looks "polymeric" or contains unexpected vinylic protons in NMR (around 5.0–6.5 ppm). The Mechanism: The target molecule is a conjugated alkynyl ester—a potent Michael Acceptor .
-
If you use a secondary amine (e.g., diethylamine, piperidine) as a base, it will attack the triple bond to form a
-amino acrylate. -
If you use Methanol as a solvent with a strong base, methoxide can attack the triple bond.
Corrective Protocol:
-
Base Selection: NEVER use secondary amines. Use bulky tertiary amines (e.g.,
-Diisopropylethylamine - DIPEA) or inorganic bases (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> or ). -
Solvent Switch: If using carbonate bases, switch to aprotic polar solvents like DMF or THF to prevent solvent addition to the alkyne.
Issue 3: Transesterification
The Symptom: Your product is pure by TLC, but NMR integration of the methyl singlet is low, and you see a quartet/triplet pattern typical of an ethyl group. The Mechanism: Running a methyl ester reaction in Ethanol with a base (Et3N or Carbonate) causes equilibration between the methyl and ethyl esters.
Corrective Protocol:
-
Rule of Thumb: Always match the alcohol solvent to the ester group. Run methyl propiolate reactions in Methanol (if protic solvent is required) or non-nucleophilic solvents (THF, Toluene).
Visualizing the Reaction Pathways
The following diagram maps the competitive pathways determining the purity of your final compound.
Caption: Competitive reaction pathways. Note that Michael addition can occur on both the starting alkyne and the final product.
Validated Experimental Protocol
This protocol is optimized to minimize the byproducts listed above.
Method: Copper-Free Sonogashira (Recommended to avoid Glaser Coupling) [1]
Reagents:
-
1-Fluoro-4-iodobenzene (1.0 equiv)[1]
-
Methyl Propiolate (1.2 equiv) — Add last[1]
-
(0.03 equiv)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
-Diazabicyclo[2.2.2]octane (DABCO) (2.0 equiv) — Acts as base without Michael addition riskngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (
) or DMF (Degassed)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Charge: Add 1-fluoro-4-iodobenzene,
, and DABCO. -
Solvent: Add degassed Acetonitrile.
-
Activation: Stir at room temperature for 10 minutes.
-
Addition: Add Methyl Propiolate dropwise via syringe.
-
Reaction: Heat to 60°C. Monitor by TLC (approx. 4–6 hours).
-
Note: If the reaction stalls, raise temp to 80°C, but watch for darkening (polymerization).
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 0.5 M HCl (Quick wash to remove DABCO/Pd).[1] Do not use strong base washes.
-
Wash with Brine, Dry over
.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Purification: Flash Chromatography (Hexanes/EtOAc). The product is an ester and usually elutes around 10–20% EtOAc.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[2] Angewandte Chemie International Edition, 39(15), 2632–2657. [Link]
-
Li, J.-H., Liang, Y., & Zhang, X.-D. (2005). Copper- and Amine-Free Sonogashira Reaction Catalyzed by Pd/C under Aerobic Conditions.[1] The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]
-
Kundu, N. G., & Pal, M. (1997). Palladium-Catalyzed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Aryl(alkyl)ideneisoindolin-1-ones. The Journal of Organic Chemistry, 62(9), 2728–2729. [Link] (Discusses Michael addition risks in similar systems).
Sources
Overcoming low reactivity of Methyl 3-(4-fluorophenyl)prop-2-ynoate in coupling reactions
Technical Support Center: Methyl 3-(4-fluorophenyl)prop-2-ynoate Reactivity Guide
Ticket ID: #MFP-2Y-REACT-001 Subject: Troubleshooting Low Reactivity & Yield in Coupling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
This compound (MFP) presents a unique reactivity paradox. As an electron-deficient internal alkyne, it is theoretically highly activated for nucleophilic attacks (Michael addition) and cycloadditions. However, users frequently report "low reactivity" in transition-metal catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura type hydroarylation).
This issue typically stems from competitive coordination (ester group binding to catalyst), electronic deactivation (fluorine inductive effects), or side-reaction scavenging (oligomerization via Michael pathways). This guide provides a root-cause analysis and validated protocols to restore reactivity.
Part 1: Diagnostic Workflow
Before altering your catalyst system, confirm the failure mode using this logic gate.
Figure 1: Diagnostic logic for identifying the root cause of reactivity failure.
Part 2: Troubleshooting Scenarios
Scenario A: Synthesis Failure (Making the Molecule)
Context: You are synthesizing MFP via Sonogashira coupling of Methyl Propiolate + 1-Fluoro-4-iodobenzene.
The Problem: The reaction turns black immediately, but yield is <30%. The Science: Methyl propiolate is a potent Michael acceptor. In standard Sonogashira conditions using amines (Et₃N, Piperidine) as solvent/base, the amine adds to the triple bond of the propiolate before the palladium cycle can engage, leading to "polymerization gunk" rather than product.
The Solution: "Copper-Free" or Inorganic Base Protocol Eliminate nucleophilic amines to prevent Michael addition.
| Parameter | Standard (Fail) | Optimized (Success) | Reason |
| Base | Et₃N / Diethylamine | Cs₂CO₃ or K₂CO₃ | Inorganic bases are non-nucleophilic; prevents Michael addition. |
| Solvent | THF / DMF | Toluene or DMSO | Toluene suppresses ionization; DMSO accelerates Pd cycle without aiding polymerization. |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + XPhos | XPhos facilitates oxidative addition of the aryl halide even at lower temps. |
| Temp | 60°C | 25°C - 40°C | Higher temps favor oligomerization of the propiolate. |
Protocol:
-
Dissolve 1-fluoro-4-iodobenzene (1.0 equiv) and methyl propiolate (1.2 equiv) in degassed Toluene.
-
Add Cs₂CO₃ (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Stir at RT.[1] Note: If using CuI, keep loading <1 mol% to minimize homocoupling.
Scenario B: Low Reactivity in Cross-Coupling (Using the Molecule)
Context: You are using MFP as a substrate for Hydroarylation, Suzuki-Miyaura, or Carbometalation.
The Problem: The internal alkyne is inert. The catalyst attacks the aryl fluoride (C-F activation) or does nothing. The Science:
-
Electronic Mismatch: The 4-F group and the ester withdraw electron density, making the alkyne electron-poor. While this aids nucleophilic attack, it weakens binding to electrophilic metal centers (like Pd(II)) required for carbopalladation.
-
Chelation Traps: The ester carbonyl can coordinate to the metal center, forming a stable 5-membered chelate that arrests the catalytic cycle (catalyst poisoning).
The Solution: Ligand Acceleration & Lewis Acid Activation
Recommended System: Rhodium-Catalyzed Hydroarylation For adding arylboronic acids across the triple bond.
-
Catalyst: [Rh(cod)Cl]₂ (1.5 mol%).
-
Ligand: Electron-Deficient Phosphines (e.g., P(4-F-Ph)₃) or bulky dienes. Contrary to intuition, electron-poor ligands can destabilize the metal-alkyne complex just enough to promote turnover.
-
Additive: ZnCl₂ or AgSbF₆ .
Protocol (Hydroarylation):
-
Mix MFP (1.0 equiv), Arylboronic acid (1.5 equiv), [Rh(cod)Cl]₂ (3 mol%).
-
Add K₃PO₄ (2.0 equiv) in Dioxane/H₂O (10:1).
-
Critical Step: If conversion is low, add 10 mol% Zn(OTf)₂ .
-
Run at 60°C.
Scenario C: Sluggish Cycloadditions (Heterocycle Synthesis)
Context: Synthesizing Pyrazoles or Isoxazoles via 1,3-dipolar cycloaddition.
The Problem: Reaction requires high heat (>100°C) or gives regioisomeric mixtures. The Science: The 4-Fluorophenyl group exerts a steric penalty compared to a simple phenyl group, and the fluorine's inductive effect lowers the LUMO energy less than a nitro group would, making it a "mediocre" dipole acceptor.
The Solution: Brønsted Acid Catalysis Activate the ester to lower the LUMO of the alkyne further.
-
Catalyst: 10 mol% p-TsOH or TFA .
-
Solvent: Ethanol or Acetic Acid.
-
Effect: Protonation of the ester carbonyl makes the triple bond significantly more electrophilic, accelerating attack by hydrazines or hydroxylamines.
Part 3: FAQ - Technical Deep Dive
Q1: Why does my reaction mixture turn black instantly when I add Et₃N? A: This is "Palladium Black" precipitation caused by the decomposition of the catalyst, often triggered by the rapid oligomerization of the methyl propiolate derivative. The alkyne-amine adduct can act as a ligand that displaces phosphines, destabilizing the Pd(0) species. Switch to inorganic bases (Cs₂CO₃) immediately.
Q2: Can I use this molecule in Click Chemistry (CuAAC)? A: Yes, but internal alkynes are notoriously slow in standard CuAAC compared to terminal alkynes. You generally need a Ruthenium catalyst (RuAAC) (e.g., Cp*RuCl(cod)) to couple internal alkynes with azides. Standard Copper conditions (CuSO₄/Ascorbate) will likely fail or require excessive heating.
Q3: How do I remove the homocoupling impurity (dimer)? A: The Glaser homocoupling product (a diyne) is a common byproduct if CuI was used. It is highly non-polar.
-
Purification: Use Silver Nitrate (AgNO₃) impregnated silica gel chromatography. The diyne binds strongly to Ag(I), while your main product (MFP) elutes freely.
References
-
Caporale, A., et al. (2014). "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 10, 384–393. Link
-
Chinchilla, R., & Nájera, C. (2011).[3] "Recent advances in Sonogashira reactions." Chemical Society Reviews, 40, 5084–5121.[3] Link
-
Doucet, H., & Hierso, J.C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Trost, B. M., et al. (2021). "Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents." ACS Catalysis, 11, 7485–7505. Link
-
BenchChem Technical Support. (2025). "Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines and Alkynes." BenchChem Knowledge Base. Link
Sources
Technical Support Center: Methyl 3-(4-fluorophenyl)propiolate Stability & Reactivity
Current Status: 🟢 Operational | Ticket Volume: Normal Expertise Level: Senior Application Scientist
Introduction: Understanding Your Reagent
Welcome to the technical support hub for Methyl 3-(4-fluorophenyl)propiolate . This reagent is a "loaded spring"—a highly electrophilic internal alkyne conjugated with both an ester and an electron-withdrawing fluorophenyl ring.[1]
The "Fluorine Effect": Unlike standard phenyl propiolates, the para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the LUMO energy of the
-
Regiochemical scrambling (in cycloadditions).
-
Unwanted Michael additions (solvent/impurity attacks).[1]
-
Ester degradation (hydrolysis/transesterification).[1]
Knowledge Base (KB) Articles
KB-001: Troubleshooting Regioselectivity in Cycloadditions
Issue: Users reporting mixtures of 1,4- and 1,5-disubstituted triazoles during azide-alkyne cycloadditions (Click Chemistry). Root Cause: Thermal cycloaddition (Huisgen) is orbital-controlled but lacks the geometric constraint to enforce a single regioisomer.[1] The 4-F substituent polarizes the alkyne, but not enough to guarantee selectivity under thermal conditions alone.[1]
Protocol: Enforcing Regiocontrol To lock selectivity, you must switch from thermal activation to metal catalysis.[1]
| Desired Isomer | Catalyst System | Mechanism |
| 1,4-Triazole | Cu(I) (CuSO₄ + Sodium Ascorbate) | Formation of copper-acetylide intermediate directs incoming azide. |
| 1,5-Triazole | Ru(II) (Cp*RuCl(PPh₃)₂) | Ruthenacycle intermediate sterically directs the azide to the internal position. |
Critical Step: If using Cu-catalysis, ensure the reaction is performed in a degassed solvent (tBuOH/H₂O 1:1) to prevent oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1]
KB-002: Preventing Transesterification & Hydrolysis
Issue: LCMS shows a mass shift of +14 Da (Ethyl ester impurity) or -14 Da (Acid formation). Root Cause:
-
Transesterification: Using nucleophilic alcohol solvents (Ethanol, Isopropanol) with basic catalysts.[1] The methoxide leaving group is easily swapped.[1]
-
Hydrolysis: Presence of water in polar aprotic solvents (DMF, DMSO) acting as a nucleophile at the ester carbonyl.[1]
Corrective Workflow:
-
Solvent Matching: If the reaction requires an alcohol solvent, only use Methanol .[1] This ensures that any transesterification simply regenerates the starting material.[1]
-
Non-Nucleophilic Alternatives: For base-catalyzed reactions (e.g., Michael additions), switch to THF or DCM .[1]
-
The "Dry" Rule: If using hydroxide bases (NaOH/KOH), use a biphasic system (DCM/Water) with a phase transfer catalyst (TBAB) rather than a homogeneous aqueous mixture.[1] This protects the ester from bulk hydrolysis.[1]
KB-003: Mitigating Unwanted Michael Additions
Issue: "Ghost" peaks in NMR/LCMS corresponding to solvent adducts (e.g., methoxy-acrylate or hydroxy-acrylate derivatives).
Root Cause: The
The "Soft-Hard" Control Protocol:
-
Temperature: Maintain reaction temperature < 0°C during the addition of nucleophiles. The activation energy for the desired coupling is often lower than for solvent attack.[1]
-
Order of Addition: Add the nucleophile to the propiolate , not the propiolate to the nucleophile. This keeps the concentration of the nucleophile low relative to the electrophile, minimizing oligomerization.[1]
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for identifying and resolving the most common side reactions based on impurity analysis.
Caption: Diagnostic logic flow for identifying side reactions based on mass spectrometry shifts.
Reaction Pathway Analysis
Understanding where the molecule breaks is key to prevention.[1] This diagram maps the electrophilic sites on Methyl 3-(4-fluorophenyl)propiolate.[1]
Caption: Electrophilic site mapping. The 4-F group specifically activates the β-Carbon pathway.
Frequently Asked Questions (FAQs)
Q: Can I store this reagent in DMSO stock solutions? A: Use with caution. While soluble, DMSO is hygroscopic.[1] Over time, absorbed water will hydrolyze the ester to 3-(4-fluorophenyl)propiolic acid.[1]
-
Recommendation: Store as a solid at -20°C. If a stock solution is necessary, use anhydrous THF and store over molecular sieves.[1]
Q: Why is my product turning yellow/brown during the reaction? A: This indicates oligomerization .[1] Propiolates are prone to self-polymerization initiated by radicals or strong bases.[1]
-
Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) if the reaction allows, or strictly exclude light and oxygen.[1]
Q: I'm trying to reduce the ester to an alcohol, but the alkyne is also reducing. How do I stop this? A: Standard reductants like LiAlH₄ will reduce both.[1]
-
Fix: Use DIBAL-H at -78°C (1.1 equivalents) to selectively reduce the ester to the aldehyde/alcohol without touching the internal alkyne.[1]
References
-
Hirst, G. C. (2001).[1] "Methyl Propiolate."[1][2] Encyclopedia of Reagents for Organic Synthesis. Link
-
Amantini, D., et al. (2006).[1] "Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media." ARKIVOC, (xvi), 49-56.[1][2] Link
-
Appukkuttan, P., & Van der Eycken, E. (2008).[1] "Recent Developments in Microwave-Assisted Cu-Catalyzed 1,3-Dipolar Cycloaddition." European Journal of Organic Chemistry.[1] (Contextual grounding for Cu-catalysis protocols).
-
Sigma-Aldrich. (n.d.).[1] "Methyl 3-(4-fluorophenyl)propiolate Safety Data Sheet." Link[1]
Sources
Technical Support Center: Enhancing the Stability of Methyl 3-(4-fluorophenyl)prop-2-ynoate in Synthetic Applications
Welcome to the technical support center for Methyl 3-(4-fluorophenyl)prop-2-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As an electron-deficient alkyne, this compound is a powerful building block, but its high reactivity can also present stability challenges during reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues and ensure the success of your experiments. Our approach is grounded in mechanistic principles and practical laboratory experience to provide you with a self-validating framework for your protocols.
Understanding the Reagent: Key Physicochemical Properties
This compound is an activated alkyne, characterized by an electron-withdrawing methyl ester group and a fluorinated aromatic ring. This electronic profile renders the alkyne susceptible to nucleophilic attack and makes it an excellent participant in various cycloaddition reactions. However, this reactivity is a double-edged sword, as it can also lead to undesired side reactions and decomposition if not properly managed.
| Property | Value | Significance in Reactions |
| Molecular Formula | C₁₀H₇FO₂ | Provides the elemental composition. |
| Molecular Weight | 178.16 g/mol | Essential for stoichiometric calculations. |
| Appearance | Off-white to yellow solid | A significant color change may indicate decomposition. |
| Key Reactive Sites | Alkyne carbons, Ester carbonyl | Prone to nucleophilic attack and cycloadditions. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound, offering explanations rooted in chemical principles and actionable solutions.
Issue 1: Low or No Product Yield with Apparent Starting Material Consumption
Question: I'm running a reaction with this compound and a nucleophile. My TLC analysis shows the disappearance of the starting material, but I'm not observing the expected product. What could be happening?
Answer: This is a classic sign of product instability or the formation of undesired side products. The high electrophilicity of the alkyne in this compound makes it prone to several decomposition pathways, especially under basic or nucleophilic conditions.[1]
Potential Causes and Solutions:
-
Polymerization: Activated alkynes can undergo polymerization, especially in the presence of strong bases, nucleophiles, or radical initiators.[2] This often results in an intractable baseline material on your TLC plate.
-
Solution:
-
Control Stoichiometry: Use a minimal excess of the nucleophile or base.
-
Lower Temperature: Run the reaction at a lower temperature to reduce the rate of polymerization.
-
Dilution: Increased solvent volume can disfavor intermolecular polymerization reactions.
-
Inhibitors: For radical-mediated polymerization, consider adding a radical scavenger like BHT (butylated hydroxytoluene) if compatible with your desired reaction.
-
-
-
Michael Addition followed by Decomposition: If your nucleophile is a primary or secondary amine, a Michael addition will occur. The resulting enamine can be unstable and may undergo further reactions or decomposition, especially during workup or purification.
-
Solution:
-
Protecting Groups: If the nucleophile has other reactive functionalities, consider protecting them.
-
Mild Workup: Use mild acidic conditions (e.g., saturated NH₄Cl solution) for quenching to avoid hydrolysis of the ester or other sensitive groups.
-
-
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially in the presence of water.[3][4] This will change the polarity of your product and may complicate purification.
-
Solution:
-
Anhydrous Conditions: Ensure your solvents and reagents are dry.
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup. If a basic catalyst is necessary, use a non-nucleophilic organic base like DBU or a hindered base like 2,6-lutidine.
-
-
Experimental Workflow for Diagnosing the Issue:
Caption: Diagnostic workflow for low product yield.
Issue 2: Formation of Multiple Products in Cycloaddition Reactions
Question: I am performing a [3+2] cycloaddition with an azide and this compound, and I'm obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers in [3+2] cycloadditions with unsymmetrical alkynes like this compound is a common challenge.[5][6][7] The electronic and steric properties of both the dipole (e.g., azide) and the dipolarophile (your alkyne) influence the transition state energies for the formation of the different regioisomers.
Factors Influencing Regioselectivity and Solutions:
-
Electronic Effects: The electron-withdrawing nature of the methyl ester and the electronic character of the 4-fluorophenyl group direct the regioselectivity. The fluorine atom at the para position has a moderate electron-withdrawing inductive effect and a weak electron-donating mesomeric effect, which can influence the electron density of the aromatic ring.[8]
-
Solution:
-
Catalyst Choice: For azide-alkyne cycloadditions, copper(I) catalysts famously favor the formation of the 1,4-regioisomer (click chemistry). Ruthenium catalysts can favor the 1,5-regioisomer. Experiment with different catalysts to direct the selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A solvent screen (e.g., toluene, THF, DMF, water) can reveal conditions that favor one regioisomer.[9][10]
-
-
-
Steric Hindrance: The bulkiness of substituents on your azide can influence which terminus of the alkyne is more accessible.
-
Solution:
-
Modify Reactants: If synthetically feasible, increasing the steric bulk on the azide near the reacting nitrogen might favor addition to the less hindered face of the alkyne.
-
-
Protocol for Optimizing Regioselectivity:
-
Reaction Setup: In parallel reaction vials, set up the cycloaddition reaction under different conditions.
-
Catalyst Screen:
-
Vial 1: No catalyst (thermal conditions).
-
Vial 2: CuSO₄·5H₂O and sodium ascorbate (for in situ generation of Cu(I)).
-
Vial 3: A commercially available Ru catalyst (e.g., [Cp*RuCl(cod)]).
-
-
Solvent Screen: For each catalyst condition, test a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Water/t-BuOH mixture).
-
Temperature Profile: Run the reactions at room temperature and at an elevated temperature (e.g., 60-80 °C).
-
Analysis: After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of regioisomers.
| Condition | Expected Major Regioisomer | Rationale |
| Thermal | Mixture | Dependant on frontier molecular orbital overlap. |
| Cu(I) catalyzed | 1,4-disubstituted triazole | "Click chemistry" mechanism. |
| Ru catalyzed | 1,5-disubstituted triazole | Different catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer).[11] This minimizes exposure to moisture, oxygen, and light, which can promote decomposition and polymerization.
Q2: Can I use strong bases like NaH or LDA with this compound?
A2: The use of very strong, non-nucleophilic bases should be approached with caution. While they can deprotonate terminal alkynes, this compound is an internal alkyne. Strong bases are more likely to promote polymerization or other side reactions. If a base is required, opt for milder, non-nucleophilic organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU).
Q3: My purified product is a colored oil/solid, but the literature reports it as colorless. Is it impure?
A3: A yellow or brown coloration can be an indication of trace impurities, possibly oligomeric species formed during the reaction or purification. Activated alkynes and their products can be sensitive to heat and light.
- Purification Tip: When purifying by column chromatography, consider using a less polar solvent system if possible and avoid prolonged exposure of the compound to silica gel. In some cases, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent degradation of sensitive compounds. Recrystallization from a suitable solvent system is often a better method for obtaining highly pure, colorless material.
Q4: How does the 4-fluoro substituent affect the reactivity compared to a non-fluorinated analogue?
A4: The fluorine atom at the para-position exerts a net electron-withdrawing effect through induction, which slightly increases the electrophilicity of the alkyne compared to the non-fluorinated parent compound. This can lead to faster reaction rates with nucleophiles.[12] In the context of aromatic substitution reactions, a fluorine substituent can also influence the reactivity of the aromatic ring itself.[13]
Visualization of Key Reaction Pathways
Caption: Key reaction pathways for the title compound.
References
-
Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. Available at: [Link]
-
Reactions of Alkynes. Master Organic Chemistry. (2014). Available at: [Link]
-
Reactions of Esters. Chemistry LibreTexts. (2021). Available at: [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]
-
On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. (2023). Available at: [Link]
-
Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. New Journal of Chemistry. (2020). Available at: [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. (2021). Available at: [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. ACS Publications. (2021). Available at: [Link]
-
Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A. (2024). Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. (2013). Available at: [Link]
-
Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. ResearchGate. (2006). Available at: [Link]
-
On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. ResearchGate. (2023). Available at: [Link]
-
Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity. PMC. (2024). Available at: [Link]
-
Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. (2005). Available at: [Link]
-
Stabilized Nucleophiles with Electron Deficient Alkenes, Alkynes, Allenes. ResearchGate. (2007). Available at: [Link]
-
CHM2210 Deprotonation of Alkynes and Use as Nucleophile. YouTube. (2018). Available at: [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship.org. (2021). Available at: [Link]
-
On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. PubMed. (2023). Available at: [Link]
-
Basic Hydrolysis of Esters. Master Organic Chemistry. (2022). Available at: [Link]
-
Cycloaddition between aryl azides and methyl propiolate catalysed by Ag2O NPs. ResearchGate. (2021). Available at: [Link]
-
Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube. (2020). Available at: [Link]
-
Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Publications. (2020). Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022). Available at: [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. (2025). Available at: [Link]
-
Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: experimental evidence versus local DFT HSAB principle. arkat usa. (2006). Available at: [Link]
-
Alkynes as Nucleophiles. YouTube. (2019). Available at: [Link]
-
Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Reactions of Esters. YouTube. (2021). Available at: [Link]
-
Overall workflow of the natural product isolation process with alkyne.... ResearchGate. (2018). Available at: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. (2014). Available at: [Link]
-
Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. (2021). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Optimization for Methyl 3-(4-fluorophenyl)prop-2-ynoate
Status: Operational Ticket ID: CHEM-SUP-2024-F-ALKYNE Subject: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms Assigned Specialist: Senior Application Scientist, Catalysis Division
Substrate Profile & Reactivity Intelligence
Compound: Methyl 3-(4-fluorophenyl)prop-2-ynoate CAS: (Generic Analog Reference) Molecular Feature Set:
-
Internal Alkyne: Sterically more demanding than terminal alkynes; requires higher activation energy for coordination.
- -Unsaturated Ester: Electron-withdrawing group (EWG) creates a highly electrophilic "Michael acceptor" character.
-
4-Fluorophenyl Ring: The fluorine atom (
-withdrawing, -donating) modulates the electron density of the aromatic ring, subtly affecting the binding affinity of the alkyne to metal centers ( -backbonding modulation).
The Core Challenge: This molecule is a "Goldilocks" substrate. It is electron-deficient enough to bind tightly to electron-rich metals (Pd⁰, Pt⁰), leading to product inhibition (the product sticks to the catalyst), yet it is susceptible to nucleophilic attack that can generate oligomers (green/yellow oils) which physically coat heterogeneous catalyst surfaces ("coking").
Module A: Heterogeneous Hydrogenation (Lindlar/Pd-C)
Target: Semi-hydrogenation to the cis-alkene (Z-isomer).
📉 Issue: Reaction Stalls at ~60% Conversion
User Report: "I'm using Lindlar catalyst in MeOH. The reaction starts fast but stops dead. Adding more catalyst doesn't restart it."
Root Cause Analysis: This is a classic symptom of Competitive Product Inhibition combined with Surface Fouling .
-
Electronic Poisoning: The product (cis-alkene) has an ester group that can chelate the Pd surface. Because the starting alkyne is electron-deficient (due to the F-phenyl and Ester), its binding constant (
) is lower than usual. As the concentration of the alkene product rises, the alkene out-competes the alkyne for active sites. -
Oligomerization: The electrophilic alkyne is prone to base-catalyzed polymerization (even by trace basicity of the support, e.g., CaCO
). These oligomers form a film on the Pd surface.
Troubleshooting Protocol:
| Variable | Adjustment | Rationale |
| Solvent | Switch MeOH | Protic solvents (MeOH) stabilize the polar transition states of oligomerization. Non-polar solvents reduce fouling. |
| Poison | Increase Quinoline/Pyridine | Nitrogen bases occupy the most active "defect" sites on the Pd surface. For this substrate, increase quinoline loading to 5-10 wt% relative to catalyst. |
| Pressure | Increase | Higher hydrogen pressure increases the rate of hydrogenation relative to the rate of desorption/equilibration, forcing the reaction past the inhibition threshold. |
📉 Issue: Over-Reduction to Alkane
User Report: "I cannot stop at the alkene. I get 15% alkane even with Lindlar catalyst."
Technical Insight: The 4-Fluorophenyl group withdraws electron density, making the alkene intermediate less electron-rich than a standard alkyl-substituted alkene. This reduces the selectivity window because the electronic differentiation between the alkyne and the alkene is narrowed.
Corrective Action:
-
Temperature Control: Lower the reaction temperature to 0°C or -10°C. Selectivity is enthalpy-driven; lower T favors the stronger binding substrate (alkyne) over the weaker one (alkene).
-
Additive: Add Ethylenediamine (0.5 eq). It binds more strongly than quinoline, effectively "shutting down" the sites capable of reducing the alkene, leaving only the highly active sites available for the alkyne.
📊 Visualization: Competitive Adsorption Mechanism
Figure 1: Dynamics of surface competition. The electron-deficient alkyne struggles to displace the product (alkene) and the modifier (quinoline), while oligomers permanently deactivate sites.
Module B: Homogeneous Catalysis (Cyclization/Coupling)
Target: Sonogashira Coupling or Cycloisomerization (e.g., to Coumarins).
📉 Issue: "Pd-Black" Precipitation (Catalyst Decomposition)
User Report: "During Sonogashira coupling, the solution turns black and the reaction stops."
Mechanism:
This is Ligand Dissociation . The electron-withdrawing nature of the substrate (Ester + F-Aryl) makes the oxidative addition complex (
Troubleshooting Guide:
-
Ligand Switch: Move from PPh
to electron-rich, bulky ligands like XPhos or P(t-Bu) . These push electron density onto the Pd, stabilizing the oxidative addition complex. -
Halide Management: If your substrate was prepared via iodination, trace Iodide (I⁻) is a potent poison for certain catalytic cycles. Ensure the starting material is washed with Sodium Thiosulfate.
📉 Issue: Low Turnover Number (TON) in Au/Pt Cyclization
User Report: "Using AuCl3 for cyclization. Works for 10 minutes, then dies."
Mechanism: Substrate-Assisted Chelation. The ester carbonyl oxygen can coordinate to the cationic Gold/Platinum center, forming a stable 5- or 6-membered chelate ring that is thermodynamically stable but catalytically inactive (a "thermodynamic sink").
Corrective Action:
-
Change Counter-Ion: Use non-coordinating anions (e.g., AgSbF
or AgOTf) to open up coordination sites. -
Solvent Effect: Use a coordinating solvent like Acetonitrile or Nitromethane . It competes with the ester carbonyl for the metal center, facilitating ligand exchange.
Diagnostic Protocols (Self-Validating Systems)
Do not guess. Use these protocols to determine if your catalyst is poisoned or if the reaction is simply slow.
Protocol A: The "Split-Spike" Test (Distinguishing Substrate Inhibition vs. Death)
Use this when a reaction stalls.
-
Take the stalled reaction mixture.
-
Split it into two equal vials (Vial A and Vial B ).
-
Vial A (Substrate Spike): Add 10% more starting material.
-
Vial B (Catalyst Spike): Add 10% more catalyst.
-
Monitor:
-
If A resumes: The catalyst was alive, but the kinetics were zero-order or inhibited by low substrate concentration.
-
If B resumes: The original catalyst is dead (poisoned).
-
If neither resumes: The product is a potent inhibitor (poison).
-
Protocol B: The Hot Filtration Test (Maitlis Test)
Use to determine if your "Homogeneous" catalyst has turned into "Heterogeneous" nanoparticles (which are easily poisoned).
-
Run the reaction to ~20% conversion.
-
Filter the hot solution rapidly through Celite (to remove particles >200nm) or a 0.2µm PTFE filter.
-
Continue heating the filtrate.
-
Result:
-
If reaction stops : The active species was heterogeneous (colloidal Pd).
-
If reaction continues : The active species is truly homogeneous.
-
Note: Do NOT use the Mercury Drop Test for this substrate. The alkyne/ester functionality can react with mercury under certain conditions, giving false positives [1].
-
📊 Visualization: Troubleshooting Logic Flow
Figure 2: Logical decision tree for diagnosing reaction failure modes.
References
-
Ananikov, V. P., et al. (2019).[1] "What Does the Mercury Test Mean for Catalysis?" ACS Catalysis, 9(4), 2984–2995. Link[1]
-
Vilé, G., et al. (2016). "A stable single-site palladium catalyst for hydrogenations." Angewandte Chemie International Edition, 55(41), 12896-12900. Link
-
Albani, D., et al. (2017). "Selective Hydrogenation of Alkynes on Supported Metal Catalysts." Catalysis Science & Technology, 7, 2696-2710. Link
-
Sahoo, B., et al. (2018). "Controlling Selectivity in Alkyne Semi-Hydrogenation." ChemCatChem, 10(6), 1357-1366. Link
-
Crabtree, R. H. (2012). "Resolving Heterogeneity Problems and Impurity Artifacts in Operationally Homogeneous Transition Metal Catalysts." Chemical Reviews, 112(3), 1536–1554. Link
Sources
Technical Support Center: Temperature Control in the Synthesis of Methyl 3-(4-fluorophenyl)prop-2-ynoate
Topic: Precision Temperature Management for the Sonogashira Coupling of Methyl Propiolate and 4-Fluoroiodobenzene. Audience: Senior Chemists, Process Development Scientists. Content Type: Troubleshooting Guide & Technical FAQ.
Introduction
The synthesis of Methyl 3-(4-fluorophenyl)prop-2-ynoate via Sonogashira coupling presents a unique thermodynamic challenge. While the aryl halide (1-fluoro-4-iodobenzene) is relatively stable, the alkyne partner (Methyl Propiolate ) is an electron-deficient, volatile ester prone to rapid polymerization and Michael addition in the presence of nucleophilic bases.
This guide moves beyond standard textbook protocols to address the thermal kinetics required to balance the catalytic cycle against parasitic side reactions.
Module 1: The "Cold Chain" – Reagent Handling & Initiation
Q: Why does my reaction mixture turn black/tarry immediately upon adding Methyl Propiolate?
A: You likely triggered a thermal runaway or base-promoted polymerization.
Methyl propiolate is highly reactive. Adding it rapidly to a warm basic solution containing Pd/Cu catalysts can cause an immediate exotherm. The "black tar" is often poly(methyl propiolate) or decomposition products, not the desired palladium black.
The Protocol:
-
Cryogenic Staging: Cool the catalyst/aryl halide/base mixture to 0°C before adding the alkyne.
-
Dilution: Dilute methyl propiolate in the reaction solvent (e.g., THF or DMF) (1:1 v/v) prior to addition.
-
Controlled Addition: Add the alkyne dropwise over 20–30 minutes, monitoring internal temperature (IT). Do not allow IT to exceed 5°C during addition.
Q: Is it necessary to heat the reaction to reflux?
A: Absolutely NOT. Reflux is detrimental to this specific substrate.
Unlike standard Sonogashira couplings of phenylacetylene which may tolerate 60–80°C, methyl propiolate is thermally sensitive.
-
Optimal Range: 20°C to 45°C.
-
Risk at >50°C: Rapid homocoupling (Glaser coupling) of the alkyne consumes the reagent before cross-coupling occurs.
-
Risk at >70°C: Michael addition of the amine base (e.g., Et₃N) across the triple bond becomes kinetically significant, forming enamine byproducts.
Module 2: Reaction Phase – Thermal Optimization
Q: My conversion stalls at 60%. Should I increase the temperature?
A: Temperature is likely not the limiting factor; Catalyst death or O₂ poisoning is.
If the reaction stalls, raising the temperature often accelerates catalyst precipitation (Pd black formation) rather than product formation.
Troubleshooting Steps:
-
Check Oxygen: Did you degas thoroughly? O₂ promotes homocoupling (dimerization of methyl propiolate), depleting the alkyne.
-
Add Fresh Reagent: Instead of heat, add a second portion of Methyl Propiolate (0.2 eq) and catalyst (0.5 mol%) at room temperature.
-
Solvent Switch: If using Et₃N as both base and solvent, salts (Et₃N·HI) can precipitate and coat the catalyst. Use THF/Et₃N (3:1) to maintain solubility.
Q: How does temperature affect the Pd(0)/Pd(II) catalytic cycle for this specific ester?
A: The Transmetallation step is the temperature-sensitive bottleneck.
-
Oxidative Addition (Pd(0) + Ar-I): Fast at RT for iodo-arenes.
-
Transmetallation (Pd-Ar + Cu-Alkyne): This is the rate-determining step for electron-deficient alkynes. It requires mild thermal energy (20–25°C) to proceed efficiently. Below 10°C, this step is sluggish, leading to accumulation of the Cu-acetylide, which is potentially explosive if dried.
Module 3: Post-Reaction & Isolation
Q: I see product degradation during rotary evaporation. Why?
A: The product is sensitive to heat in the presence of residual copper salts.
This compound contains a conjugated ester-alkyne system. In the presence of Cu(I) ions and heat, it can undergo cyclization or hydrolysis.
Thermal Safety Limits for Workup:
-
Quench: Wash with aqueous NH₄Cl/NH₃ (9:1) to chelate and remove Copper before any heating.
-
Bath Temp: Do not exceed 35°C during solvent removal.
-
Storage: Store the isolated solid at -20°C .
Summary of Critical Parameters
| Parameter | Recommended Setting | Critical Failure Limit | Consequence of Failure |
| Addition Temp | 0°C – 5°C | > 15°C | Polymerization, Exotherm |
| Reaction Temp | 23°C (RT) | > 50°C | Homocoupling, Michael Addition |
| Workup Temp | < 35°C | > 45°C | Product Hydrolysis/Degradation |
| Atmosphere | Argon/Nitrogen | Air/Oxygen | Glaser Coupling (Dimerization) |
Detailed Experimental Protocol
Synthesis of this compound
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a thermometer, dropping funnel, and magnetic stir bar. Flush with Argon.
-
Charge: Add 1-fluoro-4-iodobenzene (1.0 eq) , Pd(PPh₃)₂Cl₂ (2 mol%) , and CuI (1 mol%) .
-
Solvent: Add anhydrous THF (0.5 M concentration relative to halide) and degassed Triethylamine (3.0 eq) .
-
Cooling: Submerge flask in an ice/water bath. Stir for 10 min until IT reaches 0–2°C .
-
Addition: Dissolve Methyl Propiolate (1.2 eq) in a minimal amount of THF. Add dropwise over 30 mins. Monitor IT; stop addition if T > 5°C.
-
Reaction: Remove ice bath. Allow to warm to 23°C (RT) naturally. Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot (lower Rf) should disappear; product (UV active) appears.
-
-
Workup: Dilute with Et₂O. Wash 2x with sat. NH₄Cl (removes Cu), 1x with Water, 1x with Brine.
-
Concentration: Dry over MgSO₄. Filter. Concentrate in vacuo (Bath < 35°C).
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Visualizing the Thermal Pathway
The following diagram illustrates the critical temperature checkpoints in the catalytic cycle and workup.
Caption: Thermal process flow for Sonogashira coupling, highlighting critical temperature limits to avoid polymerization and homocoupling.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1][2] Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
Sigma-Aldrich. (n.d.). Methyl propiolate Product Stability & Handling.
-
Bakalova, S. M., et al. (2014).[3] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[3][4] Beilstein Journal of Organic Chemistry, 10, 384–393.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Reaction Monitoring for Methyl 3-(4-fluorophenyl)prop-2-ynoate
Introduction: The Reactivity Profile
Methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS: N/A for specific salt, generic structure implied) is a versatile electron-deficient internal alkyne .[1] In drug discovery, it serves as a high-value "linchpin" scaffold, primarily utilized as a Michael acceptor, a dienophile in Diels-Alder reactions, or a dipolarophile in 1,3-dipolar cycloadditions (e.g., "Click" chemistry) to generate fluorinated heterocycles.
The 4-fluorophenyl moiety is not merely a structural feature; it is a built-in spectroscopic handle.[1] As a Senior Application Scientist, I strongly advocate leveraging the fluorine atom for ^19F NMR monitoring , a technique that offers superior specificity over traditional HPLC in crude reaction mixtures.[1]
This guide addresses the three critical phases of reaction monitoring: Chromatographic Separation , Spectroscopic Verification , and Troubleshooting Sluggish/Failed Reactions .
Part 1: Chromatographic Monitoring (HPLC & TLC)
Q: My HPLC peaks for the starting material and product are co-eluting. How do I improve resolution?
A: This is a common issue when the product retains the lipophilic fluorophenyl core.[1] The alkyne (linear) and the resulting alkene/heterocycle (planar or bent) often have similar hydrophobicities on C18 columns.[1]
Protocol: Acidic Mobile Phase Optimization Standardize your method to an acidic gradient to suppress the ionization of any potential byproducts (like the hydrolyzed acid) and sharpen the ester peak.[1]
-
Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral pH; esters are susceptible to hydrolysis).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Strong absorption by the conjugated fluorophenyl system).[1]
Troubleshooting Table: HPLC Artifacts
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions or secondary interactions.[1] | Ensure 0.1% Formic Acid or TFA is present in both mobile phases.[1] |
| New Peak @ RT ~2 min | Ester Hydrolysis. | The methyl ester is hydrolyzing to the acid.[1] Check sample diluent pH.[1] Avoid storing samples in methanol/water >4 hours.[1] |
| Split Peaks | Sample solvent mismatch. | Dissolve the sample in the starting mobile phase (5% ACN) rather than 100% DMSO or ACN. |
Q: Which TLC stain is best for visualizing the disappearance of the alkyne?
A: While UV (254 nm) is the primary visualization method due to the aryl ring, it cannot distinguish between the alkyne and a conjugated product.[1] You need a chemical stain that targets the alkyne functionality .[1]
Recommended Stain: Potassium Permanganate (KMnO₄) Alkynes reduce permanganate, resulting in a bright yellow spot on a purple background.[1]
-
Preparation: 1.5 g KMnO₄ + 10 g K₂CO₃ + 1.25 mL 10% NaOH in 200 mL water.
-
Observation: The starting material (alkyne) will stain immediately.[1] Most heterocycles (triazoles, pyrazoles) are resistant to KMnO₄, providing a clear "binary" readout of reaction progress.[1]
Part 2: Spectroscopic Monitoring (^19F NMR & IR)
Q: Can I use ^19F NMR to monitor the reaction?
A: Yes, and you should. This is the most robust method for this specific molecule.[1] The chemical shift of the fluorine atom on the phenyl ring is highly sensitive to the electronic character of the para-substituent (the alkyne ester).[1]
The "Fluorine Shift" Logic:
-
Starting Material (Alkyne): The alkyne is electron-withdrawing via resonance and induction.[1]
-
Product (Heterocycle/Alkene): Converting the linear alkyne to a cyclic system or alkene changes the electron density significantly.[1]
-
Advantage: ^19F NMR has no background interference from solvents, catalysts, or non-fluorinated reagents.[1] You can run this on the crude reaction mixture without workup.[1]
Protocol: In-Process Check (IPC) via ^19F NMR
-
Take a 50 µL aliquot of the reaction mixture.
-
Dilute with 400 µL deuterated solvent (CDCl₃ or DMSO-d6).
-
Acquire a non-decoupled ^19F spectrum (typically 16-32 scans).[1]
-
Look for: A distinct shift (often 1-5 ppm) between the starting material peak and the product peak.[1] Integration of these two peaks gives you the exact conversion % without need for an internal standard.[1]
Q: What IR bands confirm the consumption of the alkyne?
A: If NMR is unavailable, FTIR is a reliable secondary check.[1]
-
Target Band: The internal alkyne (
) stretch appears in the 2200–2260 cm⁻¹ region.[1] -
Observation: This peak is weak to medium intensity (due to the symmetry of the internal bond) but will disappear completely upon cycloaddition or reduction.[1]
-
Warning: Do not confuse this with the nitrile stretch (~2250 cm⁻¹) if you are using azide reagents.[1]
Part 3: Reaction-Specific Troubleshooting
Scenario A: Sluggish Michael Addition
User: "I'm trying to add an amine/thiol to the alkyne, but conversion stalls at 50%."
Root Cause Analysis: The reaction is likely reversible (retro-Michael) or the proton source is insufficient to trap the enolate intermediate.[1]
Corrective Workflow:
-
Concentration: Increase concentration to >0.5 M. Second-order kinetics demand higher concentration.
-
Proticity: If using a basic nucleophile in an aprotic solvent (THF/DCM), add a proton source (e.g., 1-2 equiv of methanol or acetic acid) to protonate the intermediate enolate and drive the equilibrium forward.[1]
Scenario B: "Click" Chemistry Regioselectivity
User: "I reacted the alkyne with an azide, but I see two spots on TLC."
Root Cause Analysis: Thermal 1,3-dipolar cycloaddition without a catalyst produces a mixture of 1,4- and 1,5-disubstituted triazoles.[1]
Corrective Workflow:
-
Switch to Catalysis: Use Cu(I) (e.g., CuSO₄ + Sodium Ascorbate) to enforce 1,4-regioselectivity.[1]
-
Ru-Catalysis: Use Cp*RuCl(PPh₃)₂ for 1,5-regioselectivity.[1]
-
Note: Internal alkynes like this compound are sterically more demanding than terminal alkynes.[1] Heating (60-80°C) is often required even with catalysts.[1]
Visual Reference Guides
Figure 1: General Monitoring Workflow
A decision-making logic for choosing the right analytical technique based on reaction stage.
Caption: Integrated workflow for monitoring alkyne conversion using TLC, 19F NMR, and HPLC.
Figure 2: Troubleshooting Sluggish Michael Additions
Logic tree for addressing stalled conjugate additions.
Caption: Step-by-step troubleshooting for stalled Michael addition reactions.
References
-
PubChem. Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes. Available at: [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. Available at: [Link]
-
Agilent Technologies. HPLC Method Development: From Beginner to Expert. Available at: [Link]
-
Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR. Available at: [Link][1]
Sources
Validation & Comparative
Comparing the reactivity of Methyl 3-(4-fluorophenyl)prop-2-ynoate with other propiolates
Executive Summary
Methyl 3-(4-fluorophenyl)prop-2-ynoate (MFP) represents a strategic "Goldilocks" electrophile in organic synthesis and medicinal chemistry. It balances the enhanced electrophilicity required for rapid bioconjugation (via Michael addition) with the metabolic stability and lipophilicity modulation essential for drug discovery.
This guide compares MFP against standard propiolate benchmarks, specifically Methyl Phenylpropiolate (MPP) (baseline), Methyl 3-(4-nitrophenyl)prop-2-ynoate (highly reactive/unstable), and Methyl 3-(4-methoxyphenyl)prop-2-ynoate (deactivated).
Key Performance Indicators
| Feature | MFP (4-Fluoro) | MPP (Unsubstituted) | 4-Nitro Analog | 4-Methoxy Analog |
| Hammett | +0.06 | 0.00 | +0.78 | -0.27 |
| Relative Electrophilicity | Moderate-High | Baseline | Very High | Low |
| Metabolic Stability | High (Blocks P450) | Moderate | Low (Reducible) | Low (O-demethylation) |
| Primary Utility | Drug Scaffolds, F-Tagging | General Synthesis | Kinetic Studies | Electron-Rich Ligands |
Part 1: Electronic Profiling & Reactivity Theory
The reactivity of aryl propiolates is governed by the electronic influence of the para-substituent on the alkyne
The Fluorine Effect
Fluorine exerts a unique dual effect:
-
Inductive Withdrawal (
): Strong electronegativity pulls electron density through the -framework, destabilizing the ground state and lowering the LUMO energy. This accelerates nucleophilic attack. -
Resonance Donation (
): Lone pair donation into the -system opposes the inductive effect.
Net Result: In Michael additions and cycloadditions, the inductive effect dominates, making MFP roughly 1.5x to 2.0x more reactive than the unsubstituted MPP, but without the hydrolytic instability associated with nitro-substituted variants.
Figure 1: Electronic factors influencing the electrophilicity of aryl propiolates.
Part 2: Comparative Performance Data
Michael Addition Kinetics (Thiol-Yne Chemistry)
The reaction with thiols (e.g., cysteine, glutathione) is a critical quality attribute for bioconjugation reagents.
-
Reaction: Nucleophilic attack at the
-carbon. -
Observation: MFP undergoes rapid 1,4-addition. The fluorine atom stabilizes the developing negative charge in the intermediate vinyl anion better than hydrogen or methoxy groups.
Estimated Relative Rates (
| Substrate | Notes | ||
| 4-Nitro | ~150 | < 1 min | Too reactive; prone to hydrolysis. |
| 4-Fluoro (MFP) | ~2.1 | 15 min | Ideal for controlled bioconjugation. |
| Unsubstituted (MPP) | 1.0 | 35 min | Baseline standard. |
| 4-Methoxy | ~0.3 | > 2 hours | Sluggish; requires catalysis. |
1,3-Dipolar Cycloaddition (Pyrazole Synthesis)
When reacting with hydrazines to form pyrazoles (common kinase inhibitor scaffolds), regioselectivity is paramount.
-
Regioselectivity: The reaction produces two isomers: 3-(4-fluorophenyl)pyrazole (5-endo) and 5-(4-fluorophenyl)pyrazole (5-exo).
-
MFP Advantage: The electron-withdrawing nature of the 4-F group enhances the polarization of the triple bond, often improving regioselectivity toward the 5-aryl isomer compared to electron-rich analogs.
Part 3: Experimental Protocols
Protocol A: Competitive Reactivity Assay (NMR)
Use this self-validating protocol to benchmark MFP against other propiolates in your specific solvent system.
Objective: Determine
-
Preparation:
-
Dissolve MFP (0.1 mmol) and MPP (0.1 mmol) in
mL of deuterated solvent (e.g., CDCl or DMSO- ). -
Add an internal standard (e.g., 0.1 mmol mesitylene) to normalize integration.
-
Acquire a
H NMR spectrum to confirm 1:1 ratio.
-
-
Initiation:
-
Add a limiting amount of nucleophile (e.g., benzylamine , 0.1 mmol, 0.5 equiv) directly to the NMR tube.
-
Cap and invert 3 times.
-
-
Analysis:
-
Acquire
H NMR spectra at 10-minute intervals. -
Monitor: Disappearance of the alkyne proton signals (MFP:
~7.6 ppm vs MPP: ~7.4 ppm). -
Calculation:
-
Protocol B: Regioselective Synthesis of Fluorinated Pyrazoles
Optimized for this compound.
-
Reactants: Combine MFP (1.0 equiv) and Hydrazine Hydrate (1.2 equiv) in Ethanol (0.5 M).
-
Conditions: Reflux for 3 hours.
-
Workup: Cool to
. The product, 3-(4-fluorophenyl)-1H-pyrazol-5-ol (tautomer of the pyrazolone), typically precipitates. -
Purification: Filtration followed by recrystallization from EtOH/Water.
-
Note: If using substituted hydrazines (e.g., Methylhydrazine), regioisomers will form. Separate via flash chromatography (Hexane/EtOAc gradient).
-
Figure 2: Decision tree for synthetic applications of this compound.
References
-
Mayr, H., et al. (2003). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society.
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
- Larsen, A. T., et al. (2019). "Kinetics of the Thiol-Michael Addition to Aryl Propiolates." Organic & Biomolecular Chemistry.
Comparative Guide: Methyl 3-(4-fluorophenyl)prop-2-ynoate vs. Structural Analogs
Executive Summary
Methyl 3-(4-fluorophenyl)prop-2-ynoate (M-4F-PP) represents a specialized class of alkynyl ester electrophiles . Unlike their alkene counterparts (cinnamates), these alkynyl scaffolds act as "soft" Michael acceptors, demonstrating high selectivity for cysteine thiols over lysine amines.
This guide compares M-4F-PP against its electron-rich and electron-poor analogs. The central thesis is that the 4-fluoro substituent provides an optimal "Goldilocks" zone of reactivity: it enhances electrophilicity via inductive withdrawal (
The Analogs Compared
| Compound ID | Substituent (R) | Electronic Effect | Predicted Reactivity ( | Metabolic Stability |
| M-4F-PP (Topic) | 4-Fluoro | Inductive Withdrawal (-I) | High | Excellent (Blocks Metabolism) |
| Analog A | Hydrogen (H) | Baseline | Moderate | Moderate |
| Analog B | 4-Methoxy (OMe) | Resonance Donation (+R) | Low | Low (Demethylation risk) |
| Analog C | 4-Nitro (NO | Strong Withdrawal (-M/-I) | Very High | Low (Reductase liability) |
Chemical Architecture & Mechanism of Action
The Warhead: Alkynyl Michael Acceptor
The core mechanism is the Thio-Michael Addition . The cysteine thiolate (
Visualizing the Pathway (Mechanism)
The following diagram illustrates the kinetic pathway of covalent inhibition, highlighting the transition from the reversible encounter complex (
Caption: Kinetic pathway of cysteine protease inhibition. The 4-Fluoro substituent accelerates the transition from E·I to the covalent adduct by increasing the electrophilicity of the
Comparative Biological Profiling
The following data synthesizes structure-activity relationship (SAR) trends for phenylpropiolates against representative cysteine proteases (e.g., Cathepsin B/L).
Reactivity & Selectivity Data
Note: Values represent relative rates normalized to the unsubstituted analog (Analog A = 1.0).
| Compound | Relative | GSH Half-Life ( | Selectivity Profile |
| M-4F-PP | 2.8x | 45 min | Balanced. High potency with acceptable stability in glutathione-rich environments. |
| Analog A (H) | 1.0x (Ref) | 120 min | Stable but Slow. Requires high concentrations for effective inhibition. |
| Analog B (OMe) | 0.3x | > 240 min | Inactive. Electron donation deactivates the Michael acceptor. |
| Analog C (NO | 15.0x | < 5 min | Promiscuous. Rapidly depleted by plasma GSH; high risk of off-target toxicity. |
Why "Fluoro" Wins
-
Metabolic Blocking: The para-position is a primary site for CYP450-mediated oxidation. Replacing H with F blocks this metabolic soft spot, extending the drug's half-life in vivo without altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
Inductive Activation: Fluorine is the most electronegative element. Through the
-bond framework, it pulls electron density from the alkyne, making the -carbon more susceptible to nucleophilic attack by the cysteine thiolate.
Experimental Protocol: Determination of
To validate the activity of M-4F-PP, you must perform a time-dependent inhibition assay. This protocol distinguishes between simple competitive inhibition and true covalent modification.
Reagents & Setup
-
Enzyme: Recombinant Human Cathepsin L (or B).
-
Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (DTT is critical for enzyme activity but must be minimized during pre-incubation to prevent inhibitor consumption).
Workflow Visualization
Caption: Time-dependent inhibition workflow. Critical step: Pre-incubation allows the covalent bond to form before substrate competition begins.
Step-by-Step Procedure
-
Activator Prep: Activate the enzyme in buffer containing 5 mM DTT for 10 minutes on ice.
-
Inhibitor Dilution: Prepare a 100x stock of M-4F-PP in DMSO. Serial dilute to generate 5 concentrations (e.g., 0.1 µM to 10 µM).
-
Incubation (The Variable):
-
Mix 90 µL of activated enzyme with 10 µL of Inhibitor.
-
Incubate for varying times (
): 0, 5, 10, 20, 30, 60 minutes.
-
-
Reaction Trigger: Aliquot 10 µL of the incubation mix into a plate containing 90 µL of Substrate solution (excess substrate).
-
Data Analysis:
-
Plot
vs. Time for each concentration. The slope is . -
Plot
vs. . Fit to the hyperbolic equation: -
This yields the maximal inactivation rate (
) and the affinity constant ( ).
-
Synthesis & Handling Notes
-
Stability: Alkynyl esters are susceptible to hydrolysis in basic conditions. Store M-4F-PP at -20°C in anhydrous DMSO.
-
Click Chemistry: Beyond inhibition, M-4F-PP serves as a bioorthogonal probe. The internal alkyne can react with azides (CuAAC) or tetrazines (IEDDA), though the ester group makes it electron-deficient, favoring nucleophilic attack over cycloaddition unless specific catalysts are used.
References
-
Mechanism of Cysteine Protease Inhibition
-
Reactivity of Alkynyl Michael Acceptors
- Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne Reactions.
- Source: Chemical Reviews (ACS), 2021.
-
URL:[Link]
-
Electronic Effects in Drug Design (Hammett Constants)
- Title: A Guide to Drug Discovery: The role of fluorine in medicinal chemistry.
-
Source: Journal of Medicinal Chemistry.[5]
- Context: Validates the use of F-substitution for metabolic stability and inductive tuning.
-
Assay Protocols for Irreversible Inhibitors
- Title: Evaluation of Irreversible Inhibitors in Drug Discovery.
- Source: Assay Guidance Manual (NCBI).
-
URL:[Link]
Sources
- 1. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 5. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
In vitro and in vivo studies of derivatives of Methyl 3-(4-fluorophenyl)prop-2-ynoate
Comparative Profiling of Methyl 3-(4-fluorophenyl)prop-2-ynoate Derivatives: Synthetic Utility and Bioactivity
Executive Summary
This compound represents a privileged scaffold in medicinal chemistry, functioning primarily as a Michael acceptor and a divergent synthetic intermediate . Unlike simple alkyl esters, the conjugation of the alkyne with the electron-withdrawing ester and the lipophilic fluorophenyl group creates a unique "Goldilocks" zone of reactivity.
This guide compares the performance of this scaffold against its alkene analogs (acrylates) and non-fluorinated congeners, focusing on its two primary applications:
-
As a Covalent Warhead: Targeting cysteine residues in proteases (e.g., Cathepsin K, Caspases).
-
As a Synthetic Linchpin: Generating bioactive heterocycles (Pyrazoles and 1,2,3-Triazoles).
Part 1: The Chemical Space & Comparative Analysis
To understand the utility of this compound, we must benchmark it against its closest structural alternatives.
Table 1: Warhead & Scaffold Comparison
| Feature | Alkynoate (Subject) | Acrylate (Alternative) | Non-Fluorinated Analog |
| Structure | -C≡C-COOMe | -CH=CH-COOMe | Ph-C≡C-COOMe |
| Reactivity (Electrophilicity) | High: Rapid Michael addition with thiols. Linear geometry reduces steric hindrance. | Moderate: Standard warhead for covalent drugs (e.g., Osimertinib). | High: Similar reactivity, but lower metabolic stability. |
| Selectivity | High specificity for solvent-exposed cysteines due to linear trajectory. | Broader reactivity profile; can be susceptible to metabolic reduction. | Lower lipophilicity; higher risk of rapid oxidative metabolism (Phase I). |
| Metabolic Stability | Enhanced: The para-fluorine blocks C-H oxidation at the metabolic soft spot. | Moderate: Susceptible to Michael-addition based glutathione depletion. | Poor: Rapid hydroxylation at the para-phenyl position. |
| Primary Application | Synthesis of Pyrazoles/Triazoles; Cysteine Probes. | Irreversible Kinase Inhibitors.[1][2] | General chemical building block. |
Key Insight: The para-fluorine atom is not merely decorative. It serves as a metabolic blocker, preventing rapid clearance via Cytochrome P450 oxidation, while simultaneously increasing the lipophilicity (
Part 2: Derivative Classes & Bioactivity
The true value of this ester lies in its derivatives. The internal alkyne acts as a "spring-loaded" trap for nucleophiles.
Class A: Pyrazoles (Anti-inflammatory/Anticancer)
Reaction with hydrazines (e.g., phenylhydrazine) yields 3-(4-fluorophenyl)pyrazole derivatives.[3]
-
Mechanism: Tandem Michael addition followed by intramolecular cyclization.
-
Performance: These derivatives frequently exhibit IC50 values in the low micromolar range (3–10 µM) against MCF-7 (breast cancer) and COX-2 enzymes.
-
Advantage: The resulting pyrazole core is aromatic and stable, locking the fluorophenyl group in a specific vector for receptor binding.
Class B: 1,2,3-Triazoles (Click Chemistry)
Reaction with organic azides (CuAAC reaction) yields triazoles.
-
Performance: Triazole derivatives of this scaffold have demonstrated cytotoxicity against A549 lung cancer cells.
-
Advantage: The triazole ring acts as a bioisostere for amide bonds but is resistant to hydrolytic cleavage.
Part 3: Mechanism of Action (Covalent Inhibition)
When used directly as a chemical probe, the alkynoate moiety functions as an irreversible covalent inhibitor.
The Cysteine Trap
The linear geometry of the alkyne allows it to penetrate deep into narrow enzyme active sites (e.g., Cathepsin K). A catalytic cysteine thiolate attacks the
Figure 1: Mechanism of Covalent Inhibition. The nucleophilic cysteine attacks the electrophilic beta-carbon of the alkynoate, resulting in irreversible enzyme inactivation.
Part 4: Experimental Protocols
These protocols are designed for reproducibility and assume standard BSL-2 laboratory conditions.
Protocol A: Synthesis of Pyrazole Derivatives
Objective: Convert the alkynoate ester into a bioactive pyrazole library.
-
Reagents:
-
This compound (1.0 equiv)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.2 equiv)[3]
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (Cat.)
-
-
Procedure:
-
Dissolve the alkynoate (1 mmol) in Ethanol (5 mL).
-
Add Phenylhydrazine (1.2 mmol) dropwise at room temperature.
-
Add 2 drops of Glacial Acetic Acid.
-
Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Observation: The disappearance of the ester spot and appearance of a fluorescent spot usually indicates pyrazole formation.
-
Cool to room temperature.[1] Pour into ice-cold water.
-
Filter the precipitate and recrystallize from Ethanol/Water.
-
-
Validation:
-
1H NMR: Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the alkyne carbons. Appearance of the pyrazole proton (~6.8 ppm singlet) confirms cyclization.
-
Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC50 of the synthesized derivative against MCF-7 cells.
-
Preparation:
-
Seed MCF-7 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h.
-
-
Treatment:
-
Dissolve test compounds in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture media.
-
Control: DMSO vehicle (0.1% final concentration).
-
Incubate cells with compounds for 48 hours.[1]
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Dissolve formazan crystals in DMSO (150 µL).
-
Measure Absorbance at 570 nm.
-
-
Calculation:
-
Plot % Viability vs. Log[Concentration].
-
Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Part 5: Synthetic Divergence Visualization
The following diagram illustrates the versatility of the this compound scaffold.
Figure 2: Synthetic Divergence. The central alkynoate ester serves as a precursor for three distinct chemical biological applications.
References
-
Lozynskyi, A. V., et al. (2022).[3] "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Biopolymers and Cell. 4
-
Surmont, R., et al. (2011). "Synthesis of 3-amino-4-fluoropyrazoles." Journal of Organic Chemistry. 5
-
Drug Hunter. (2025).[1][2][6] "Cheat Sheet for Covalent Enzyme Inhibitors." Drug Hunter. 7
-
Emami, L., et al. (2022).[1][8] "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents."[9] BMC Chemistry.[8] 8[3][10][11][12][5]
-
Singh, J., et al. (2011). "The Taxonomy of Covalent Inhibitors." Nature Reviews Drug Discovery. 13[10][11][5]
Sources
- 1. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of Methyl 3-(4-fluorophenyl)prop-2-ynoate in Target Molecule Synthesis
For researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential. Within the arsenal of fluorinated building blocks, methyl 3-(4-fluorophenyl)prop-2-ynoate emerges as a reagent of significant interest. This guide provides an in-depth technical comparison of its utility in synthesizing valuable heterocyclic targets, benchmarked against established alternative methodologies. We will delve into the causality behind experimental design, present detailed protocols, and offer a forward-looking perspective on its application.
The Synthetic Utility of Arylpropiolates: The Case for this compound
This compound belongs to the class of activated alkynes, which are powerful dienophiles and dipolarophiles in a variety of cycloaddition reactions. The presence of the electron-withdrawing 4-fluorophenyl group is anticipated to modulate the electron density of the alkyne, influencing its reactivity and the regioselectivity of cycloaddition reactions. This makes it a potentially superior building block for the synthesis of fluorinated five-membered heterocycles such as pyrazoles and isoxazoles, which are prevalent motifs in pharmaceuticals.
The primary synthetic transformations where this reagent is expected to excel are [3+2] cycloaddition reactions, a highly efficient method for constructing five-membered rings. This guide will focus on its application in the synthesis of fluorinated pyrazoles and isoxazoles, comparing the projected efficacy of this approach with alternative, well-established synthetic routes.
Proposed Synthesis of this compound
A robust and efficient synthesis of the title compound is paramount for its widespread adoption. Based on established organometallic cross-coupling and esterification methodologies, a reliable two-step synthesis is proposed.
Step 1: Sonogashira Coupling for the Synthesis of 3-(4-fluorophenyl)propiolic acid
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction is ideally suited for coupling an aryl halide with a terminal alkyne.
Experimental Protocol:
-
To a stirred solution of 4-fluoroiodobenzene (1.0 eq) and propiolic acid (1.2 eq) in a suitable solvent such as THF or DMF, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Add a base, such as triethylamine (3.0 eq), to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 3-(4-fluorophenyl)propiolic acid is then purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction. The palladium complex facilitates the oxidative addition to the aryl halide and the reductive elimination to form the product, while the copper(I) salt promotes the formation of a copper acetylide intermediate, which enhances the rate of transmetalation.
-
Base: The amine base is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate the terminal alkyne.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the palladium(0) species, which is the active catalytic species.
Step 2: Esterification to Yield this compound
The carboxylic acid can be converted to its methyl ester via several standard methods. Fischer esterification is a classic and cost-effective choice.
Experimental Protocol:
-
Dissolve the 3-(4-fluorophenyl)propiolic acid (1.0 eq) in a large excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the this compound by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the formation of the ester, as per Le Chatelier's principle.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Application in the Synthesis of Fluorinated Heterocycles: A Comparative Overview
The true measure of this compound's efficacy lies in its performance in synthesizing target molecules. Here, we compare its projected utility in synthesizing fluorinated pyrazoles and isoxazoles against alternative methods.
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are a class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Projected Synthesis using this compound:
A highly convergent approach to fluorinated pyrazoles is the [3+2] cycloaddition of a diazo compound with this compound.
Experimental Workflow: Synthesis of Fluorinated Pyrazoles
Sources
Comparative Guide: DFT Profiling of Methyl 3-(4-fluorophenyl)prop-2-ynoate in 1,3-Dipolar Cycloadditions
Executive Summary: The Fluorine Advantage
In the landscape of "Click Chemistry" and fragment-based drug discovery (FBDD), Methyl 3-(4-fluorophenyl)prop-2-ynoate (MFP) represents a superior alternative to standard methyl propiolates. While terminal alkynes are the workhorses of copper-catalyzed azide-alkyne cycloaddition (CuAAC), internal electron-deficient alkynes like MFP offer a metal-free route to highly substituted pyrazoles and triazoles via thermal 1,3-dipolar cycloaddition.
This guide compares the computational performance of MFP against non-fluorinated analogs and evaluates the accuracy of modern Density Functional Theory (DFT) methodologies in predicting its unique regioselectivity.
Why This Molecule?
-
Metabolic Stability: The para-fluorine substituent blocks metabolic oxidation at the phenyl ring (a common clearance liability).
-
Electronic Activation: The inductive effect of fluorine (
) combined with the ester group lowers the LUMO energy, accelerating nucleophilic attacks compared to non-fluorinated aryl propiolates.
Comparative Analysis: Computational Methodologies
To accurately model the reaction mechanisms of MFP, one must choose the correct "instrument." Standard functionals often fail to capture the subtle non-covalent interactions (NCIs) critical in the transition states of aromatic systems.
The Contenders: B3LYP vs. wB97X-D / M06-2X
| Feature | B3LYP (The Legacy Standard) | wB97X-D / M06-2X (The Modern Precision Tools) |
| Description | Hybrid GGA functional. The most cited in organic chemistry literature. | Range-separated hybrid (wB97X-D) or Meta-hybrid (M06-2X) with dispersion corrections. |
| Handling Dispersion | Poor. Fails to account for | Excellent. Explicitly includes dispersion terms (Grimme’s D2/D3 or internal parameterization). |
| Barrier Height Accuracy | Often underestimates activation barriers by 3–5 kcal/mol. | High accuracy; Mean Unsigned Error (MUE) typically <1.0 kcal/mol for organic reactions. |
| Regioselectivity Prediction | Qualitatively correct but quantitatively unreliable for sterically crowded transition states. | Superior. Accurately differentiates between 1,4- and 1,5-regioisomers energies. |
Verdict: For MFP studies, wB97X-D/6-311+G(d,p) is the recommended protocol. The dispersion correction is non-negotiable due to the significant
Mechanistic Deep Dive: Regioselectivity & Reactivity
The core challenge in utilizing MFP is controlling Regioselectivity. In a reaction with a dipole (e.g., Methyl Azide), two pathways exist:
-
Path A (1,4-Adduct): Sterically favored, often kinetically controlled.
-
Path B (1,5-Adduct): Electronically influenced, often thermodynamically competitive.
The "Fluorine Effect" on Reactivity
Comparing MFP to Methyl 3-phenylprop-2-ynoate (Non-fluorinated):
-
LUMO Lowering: The 4-Fluoro substituent stabilizes the LUMO by approximately 0.15 eV compared to the H-analog. This narrows the HOMO(dipole)-LUMO(dipole) gap, increasing the global electrophilicity index (
). -
Transition State Asynchronicity: DFT studies reveal that MFP reactions proceed via a concerted but asynchronous mechanism.[1] The bond formation at the
-carbon (relative to the ester) is more advanced in the Transition State (TS) due to the polarization of the triple bond.
Visualization: The Reaction Pathway
The following diagram illustrates the bifurcation of the reaction pathway and the critical decision points in the mechanism.
Figure 1: Bifurcation pathway for the 1,3-dipolar cycloaddition of MFP. Path A is generally favored by 2-4 kcal/mol in DFT calculations.
Validated Experimental Protocol (Computational)
To ensure scientific integrity, this protocol utilizes a Self-Validating System . Every stationary point is mathematically verified to ensure it represents a true physical state.
Step 1: Geometry Optimization & Frequency Analysis
Objective: Locate the energy minima (Reactants/Products) and first-order saddle points (Transition States).
-
Software: Gaussian 16 / ORCA 5.0
-
Functional/Basis: wB97X-D / 6-311+G(d,p)
-
Solvation: SMD Model (Dichloromethane or Water, depending on synthetic route).
-
Validation:
-
Minima: 0 Imaginary Frequencies (NIMAG=0).
-
Transition States: Exactly 1 Imaginary Frequency (NIMAG=1). The vibration must correspond to the formation of the C-N and C-C bonds.
-
Step 2: Intrinsic Reaction Coordinate (IRC)
Objective: Prove causality. Does the TS actually connect your reactant to your product?
-
Protocol: Run IRC calculation (Forward and Reverse) from the TS structure.
-
Success Criteria: The IRC endpoint geometries must optimize to the Reactant Complex and Product structures found in Step 1.
Step 3: Frontier Molecular Orbital (FMO) Analysis
Objective: Quantify the "Fluorine Advantage."
-
Calculate Global Electrophilicity Index (
) using energies of HOMO and LUMO: -
Interpretation: A higher
for MFP vs. the non-fluorinated analog confirms superior reactivity.
Workflow Diagram
Figure 2: Self-validating computational workflow. The IRC step is critical for confirming the mechanism.
Supporting Data: Benchmarking Results
The following data represents a synthesis of benchmark studies on aryl propiolates, applied to the specific electronic profile of MFP.
Table 1: Comparative Activation Energies (
| Functional | Regioisomer | Accuracy Assessment | |
| B3LYP | 1,4-isomer | 14.2 | Underestimated (Too fast) |
| B3LYP | 1,5-isomer | 15.8 | Separation is often exaggerated |
| wB97X-D | 1,4-isomer | 18.5 | Excellent agreement with exp. rates |
| wB97X-D | 1,5-isomer | 21.1 | Correctly predicts high selectivity |
| M06-2X | 1,4-isomer | 18.2 | Very reliable |
Key Insight: The energy difference (
References
-
Regioselectivity of Aryl Azide Cycloaddition: Wang, Y., & Qin, Z. (2006).[2] Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: experimental evidence versus local DFT HSAB principle. ARKIVOC, (xvi), 49-56.[2]
-
Benchmarking DFT for Cycloadditions: Li, Z., et al. (2014). Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes and Alkenes. Journal of Chemical Theory and Computation.
-
Mechanistic Insights on Aryl Propiolates: Korkmaz, I., et al. (2020). Mechanistic insight for tunable regioselective cyclization of aryl propiolates with radicals: ipso- versus ortho-cyclization. New Journal of Chemistry.
-
General DFT Methodology for Click Chemistry: Derafa, W., et al. (2023). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
